(S)-3-(Bromomethyl)tetrahydrofuran CAS 165253-29-2 properties
A Versatile Chiral Synthon for Precision Medicinal Chemistry Executive Summary (S)-3-(Bromomethyl)tetrahydrofuran (CAS 165253-29-2) is a high-value chiral building block used extensively in the synthesis of pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
A Versatile Chiral Synthon for Precision Medicinal Chemistry
Executive Summary
(S)-3-(Bromomethyl)tetrahydrofuran (CAS 165253-29-2) is a high-value chiral building block used extensively in the synthesis of pharmaceutical agents. As a functionalized cyclic ether, it serves as a critical alkylating agent for introducing the (S)-tetrahydrofuran-3-yl-methyl motif into drug scaffolds. This moiety is prized in medicinal chemistry for its ability to modulate lipophilicity (LogP) and improve metabolic stability compared to acyclic ethers. This guide details its physicochemical properties, industrial synthesis routes, reactivity profile, and safety protocols for laboratory handling.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound is a halogenated derivative of tetrahydrofuran possessing a single chiral center at the C3 position. The (S)-configuration is critical for enantioselective synthesis, where maintaining stereochemical integrity is often a prerequisite for biological activity.
Table 1: Core Technical Data
Property
Specification
CAS Number
165253-29-2
IUPAC Name
(3S)-3-(Bromomethyl)tetrahydrofuran
Molecular Formula
C₅H₉BrO
Molecular Weight
165.03 g/mol
Appearance
Clear, colorless to light yellow liquid
Density
1.495 g/mL at 25 °C
Boiling Point
~183 °C (760 mmHg); 70-72 °C (15 mmHg)
Refractive Index
1.494
Flash Point
75 °C (Combustible)
Solubility
Miscible with DCM, THF, Ethyl Acetate; slightly soluble in water
Stereochemistry
(S)-Enantiomer (typically >98% ee)
Synthetic Routes & Production Strategy
The industrial production of (S)-3-(bromomethyl)tetrahydrofuran generally proceeds via the activation of its alcohol precursor, (S)-(tetrahydrofuran-3-yl)methanol. Two primary pathways are employed depending on scale and purity requirements.
This is the preferred method for high-purity synthesis as it avoids the formation of phosphorous byproducts common in PBr₃ reactions.
Activation: (S)-(Tetrahydrofuran-3-yl)methanol is reacted with methanesulfonyl chloride (MsCl) to form the mesylate.
Substitution: The mesylate undergoes nucleophilic attack by bromide ions (LiBr or NaBr) in a polar aprotic solvent (Acetone or DMF).
Pathway B: Appel Reaction / PBr₃ Bromination
Direct conversion using Triphenylphosphine (
) and Carbon Tetrabromide () or Phosphorus Tribromide (). While effective, removal of phosphine oxide byproducts can be challenging on a kilogram scale.
Visualization of Synthesis Logic
The following diagram outlines the stereoconservative synthesis starting from the chiral pool (L-Malic Acid derived precursors).
Caption: Stereoconservative synthesis pathway from chiral precursors to the target bromide.
Reactivity Profile & Applications
(S)-3-(Bromomethyl)tetrahydrofuran acts as an electrophilic alkylating agent. The primary reaction mechanism is bimolecular nucleophilic substitution (
) .
Key Reaction Classes:
N-Alkylation: Reaction with secondary amines to form tertiary amines. This is widely used to attach the THF ring to kinase inhibitor scaffolds (e.g., pyrimidine or quinazoline cores).
O-Alkylation: Reaction with phenols or alcohols to create ether linkages.
S-Alkylation: Reaction with thiols to form thioethers.
Mechanistic Insight:
Because the reaction occurs at a primary carbon separated from the chiral center by a methylene group, the stereocenter at C3 is not directly involved in the substitution mechanism. Therefore, the (S)-configuration is retained in the final product without risk of racemization under standard basic conditions.
Caption: Divergent synthesis applications of (S)-3-(Bromomethyl)tetrahydrofuran in drug discovery.
This protocol describes the conversion of (S)-(tetrahydrofuran-3-yl)methanol to the title compound via a mesylate intermediate. This method is preferred for its reliability and high yield.
(S)-tetrahydro-3-furanylmethyl bromide chemical structure
This guide provides an in-depth technical analysis of (S)-tetrahydro-3-furanylmethyl bromide , a critical chiral building block in medicinal chemistry. It details the structural properties, validated synthetic pathways,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of (S)-tetrahydro-3-furanylmethyl bromide , a critical chiral building block in medicinal chemistry. It details the structural properties, validated synthetic pathways, and strategic applications of this moiety in drug development.[1]
Chemical Identity & Strategic Utility in Chiral Synthesis
Executive Summary
(S)-Tetrahydro-3-furanylmethyl bromide (also known as (S)-3-(bromomethyl)tetrahydrofuran) is a primary alkyl bromide featuring a chiral tetrahydrofuran (THF) core. It serves as a specialized electrophile in organic synthesis, primarily used to introduce the (S)-tetrahydrofuran-3-yl moiety into pharmacophores.
In medicinal chemistry, this motif is valued for the "Magic Ether" effect : the ability of the THF oxygen to accept hydrogen bonds and improve aqueous solubility while maintaining a lipophilic profile suitable for membrane permeability. Unlike the 2-substituted "furfuryl" analogs, the 3-substituted isomer offers a distinct vector for substituent projection, often resulting in superior metabolic stability and selectivity in kinase and protease inhibitor design.
Chemical Identity & Stereochemical Architecture
Core Specifications
Property
Specification
IUPAC Name
(S)-3-(Bromomethyl)tetrahydrofuran
Common Name
(S)-Tetrahydro-3-furanylmethyl bromide
CAS Number
165253-29-2 (Generic/Racemic); (S)-Isomer derived from 124391-75-9
Molecular Formula
C₅H₉BrO
Molecular Weight
165.03 g/mol
Chiral Center
C3 (Ring Carbon)
Physical State
Colorless to pale yellow liquid
Density
~1.49 g/mL
Boiling Point
~75°C (at reduced pressure, highly dependent on vacuum)
Stereochemical Integrity
The chirality of this molecule resides at the C3 position of the tetrahydrofuran ring. Crucially, the bromine is attached to an exocyclic methyl group (–CH₂Br).
Stereoretention: Because the nucleophilic substitution reactions used to synthesize this bromide (from the corresponding alcohol) occur at the exocyclic primary carbon, the C–C bond connecting the ring to the methyl group remains intact. Therefore, the stereochemical configuration at C3 is retained throughout the transformation.
Figure 1: Stereochemical retention logic. The reaction occurs distal to the chiral center.
Synthetic Routes & Process Chemistry
The synthesis of high-purity (S)-tetrahydro-3-furanylmethyl bromide relies on the conversion of the commercially available (S)-(tetrahydrofuran-3-yl)methanol (CAS 124391-75-9) . Three primary methodologies are employed depending on scale and tolerance for byproducts.
Method A: The Appel Reaction (High Stereochemical Fidelity)
This is the preferred method for small-to-medium scale research where avoiding strong acids is critical.
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
Mechanism: Formation of an oxyphosphonium intermediate followed by rapid Sₙ2 displacement by bromide.
Advantage: Neutral conditions; high yield.
Disadvantage: Generates stoichiometric triphenylphosphine oxide (TPPO) waste, which can be difficult to remove.
Method B: Sulfonate Displacement (Scalable)
Ideal for kilogram-scale production due to atom economy and ease of purification.
Mesylation: React alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) to form the mesylate.
Bromination: Displacement with Lithium Bromide (LiBr) in refluxing Acetone or 2-Butanone.
Advantage: Avoids phosphorus byproducts; amenable to crystallization (intermediate).
Validated Experimental Protocol (Appel Route)
Objective: Synthesis of 10g of (S)-tetrahydro-3-furanylmethyl bromide.
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Charging: Add (S)-(tetrahydrofuran-3-yl)methanol (1.0 eq) and CBr₄ (1.1 eq) to the flask. Dissolve in anhydrous DCM (10 mL/g substrate). Cool to 0°C.
Addition: Add PPh₃ (1.1 eq) portion-wise over 20 minutes. Note: Exothermic reaction. Maintain temp < 5°C to prevent side reactions.
Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Stain: KMnO₄; Alcohol is polar, Bromide is non-polar).
Workup: Dilute with Hexanes (precipitates TPPO). Filter through a silica pad.
Purification: Concentrate filtrate. Purify via vacuum distillation (preferred) or flash chromatography (0-10% EtOAc/Hexanes).
Figure 2: Step-by-step synthesis workflow for the Appel reaction pathway.
Reactivity Profile & Applications
Mechanistic Reactivity
(S)-Tetrahydro-3-furanylmethyl bromide acts as a primary alkylating agent . It is less reactive than benzyl bromide but more reactive than simple alkyl chains due to the inductive effect of the ether oxygen.
N-Alkylation: Reacts with secondary amines (e.g., piperazines, pyrrolidines) to form tertiary amines.
O-Alkylation: Reacts with phenols or alcohols (Williamson Ether Synthesis) to install the THF ether tail.
C-Alkylation: Compatible with stabilized carbanions (e.g., malonates) or Grignard formation (though formation of the Grignard reagent from this bromide can be sluggish and may require Rieke Mg).
Medicinal Chemistry Applications
The (S)-tetrahydro-3-furanyl moiety is a "privileged scaffold" in drug discovery.
Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor (HBA), lowering the LogP by ~0.5–1.0 units compared to a cyclopentyl analog, thereby improving aqueous solubility.
Metabolic Stability: Unlike linear ethers which are prone to rapid O-dealkylation, the cyclic ether is more metabolically robust.
Case Study (Kinase Inhibitors): In the development of inhibitors for targets like EGFR or BTK , the THF ring is often attached to the solvent-exposed region of the molecule. The (S)-configuration is frequently selected to fit specific hydrophobic pockets that discriminate against the (R)-enantiomer.
Handling, Stability & Quality Control
Safety Profile
Lachrymator: Like many alkyl bromides, this compound is irritating to mucous membranes and eyes. Handle strictly in a fume hood.
Skin Sensitizer: Avoid contact; permeation through standard nitrile gloves is possible over time. Double gloving recommended.
Stability & Storage
Moisture Sensitivity: Moderate. Can hydrolyze back to the alcohol over prolonged exposure to humidity.
Light Sensitivity: Store in amber glass. Alkyl bromides can discolor (turn yellow/brown) upon liberation of HBr/Br₂ triggered by light.
Storage Conditions: 2–8°C under inert atmosphere (Argon/Nitrogen).
Quality Control (QC) Criteria
To validate the material for pharmaceutical use, the following specifications are standard:
Technical Guide: 3-(Bromomethyl)oxolane Enantiomers in Drug Discovery
The following technical guide details the chemistry, synthesis, and application of 3-(bromomethyl)oxolane enantiomers in drug discovery. [1] Executive Summary 3-(Bromomethyl)oxolane (also known as 3-(bromomethyl)tetrahyd...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemistry, synthesis, and application of 3-(bromomethyl)oxolane enantiomers in drug discovery.
[1]
Executive Summary
3-(Bromomethyl)oxolane (also known as 3-(bromomethyl)tetrahydrofuran) is a critical chiral building block in modern medicinal chemistry.[1] It serves as a versatile electrophilic handle for introducing the tetrahydrofuran-3-yl-methyl motif—a pharmacophore known to improve aqueous solubility and metabolic stability compared to carbocyclic analogs.[1]
This guide provides a rigorous technical analysis of its enantioselective synthesis, reactivity profile, and application in the synthesis of bioactive pharmaceutical ingredients (APIs), including antifungal agents like Posaconazole.
Property
Data
IUPAC Name
3-(Bromomethyl)tetrahydrofuran
Molecular Formula
C₅H₉BrO
Molecular Weight
165.03 g/mol
Chirality
(3R) and (3S) Enantiomers
Key Reactivity
SN2 Electrophile (Alkylating Agent)
Boiling Point
~70 °C at 15 mmHg
Chemical Foundation & Stereochemistry
The 3-(bromomethyl)oxolane scaffold features a tetrahydrofuran ring with a bromomethyl group at the C3 position. Unlike 2-substituted THFs, the 3-substituted isomer lacks the hemiaminal instability potential and provides a vector that projects substituents away from the ring in a distinct spatial arrangement.[1]
Stereochemical Significance
The C3 stereocenter dictates the spatial orientation of the attached pharmacophore.
(S)-Enantiomer: Often correlates with specific binding pockets in viral protease inhibitors and antifungal targets.
(R)-Enantiomer: Used to probe stereochemical structure-activity relationships (SAR).[1]
The absence of a substituent at C2/C5 (the positions flanking the oxygen) means the ring is conformationally flexible (envelope conformations), allowing the 3-substituent to adopt optimal binding poses.
High enantiomeric excess (ee > 98%) is non-negotiable for pharmaceutical applications. Two primary routes are established: Chiral Pool Synthesis (from Malic Acid) and Asymmetric Catalysis (from Itaconates).
Route A: The Chiral Pool Approach (L-Malic Acid)
This route utilizes natural L-malic acid to access the (S)-enantiomer.[1] It is robust but step-intensive.
Reduction: L-Malic acid is reduced (using Borane-DMS or LiAlH₄) to 1,2,4-butanetriol.[1]
Cyclization: Acid-catalyzed dehydration (using p-TsOH) effects cyclization to (S)-3-hydroxytetrahydrofuran.[1]
Homologation/Conversion: The 3-hydroxy group is converted to the nitrile, then reduced to the amine, or homologated.
Correction for 3-Bromomethyl: To get the methyl spacer, one typically starts from a precursor that already has the carbon count, or performs a one-carbon homologation on the 3-keto THF.[1]
Optimized Precursor:Dimethyl Itaconate is preferred for the direct carbon skeleton.
Route B: Asymmetric Hydrogenation (The Preferred Industrial Route)
This method is superior for scalability and access to both enantiomers by simply switching the chiral ligand.
Asymmetric Hydrogenation: Rhodium-catalyzed hydrogenation using chiral phosphine ligands (e.g., DuPhos or Binap) sets the C3 stereocenter with high precision.
Reduction: The resulting chiral succinate derivative is reduced (LiAlH₄) to the diol.
Bromination: Conversion of the primary alcohol to the bromide using Appell conditions (CBr₄/PPh₃) or PBr₃.
Caption: Enantioselective synthesis of 3-(bromomethyl)oxolane via Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol: Synthesis of (S)-3-(Bromomethyl)oxolane[1]
Objective: Synthesis of (S)-3-(bromomethyl)tetrahydrofuran from (S)-3-(hydroxymethyl)tetrahydrofuran.
Scale: 10 mmol (Laboratory Scale).
Reagents
(S)-3-(Hydroxymethyl)tetrahydrofuran: 1.02 g (10 mmol)[1]
Carbon Tetrabromide (CBr₄): 3.98 g (12 mmol)
Triphenylphosphine (PPh₃): 3.15 g (12 mmol)
Dichloromethane (DCM): 50 mL (Anhydrous)
Methodology
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Solvation: Charge the RBF with (S)-3-(hydroxymethyl)tetrahydrofuran and anhydrous DCM. Cool to 0 °C using an ice bath.
Addition 1: Add Carbon Tetrabromide (CBr₄) in one portion. Stir for 10 minutes until fully dissolved.
Addition 2: Carefully add Triphenylphosphine (PPh₃) portion-wise over 15 minutes. Caution: The reaction is exothermic.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the starting alcohol.
Quench: Add 10 mL of saturated NaHCO₃ solution.
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic extracts and dry over anhydrous MgSO₄.
Purification: Concentrate the solvent carefully (product is volatile). Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Validation: Analyze via ¹H NMR and Chiral GC to confirm structure and ee%.
Self-Validating Check: The appearance of a doublet at ~3.4 ppm (CH₂Br) and disappearance of the broad OH singlet in ¹H NMR confirms conversion.
Reactivity Profile & Drug Discovery Applications[1][4][11]
The bromomethyl group is a "soft" electrophile, ideal for SN2 reactions with nucleophiles such as amines, thiols, and phenoxides.
The "THF-Methyl" Motif in Medicinal Chemistry
The 3-(tetrahydrofuran-3-yl)methyl group acts as a bioisostere for isobutyl (Leucine) or sec-butyl (Isoleucine) side chains.[1]
Polarity: The ether oxygen introduces a dipole, increasing aqueous solubility compared to a purely aliphatic chain.
H-Bonding: The oxygen acts as a weak hydrogen bond acceptor, potentially engaging backbone amides in the target protein.
Case Study: Azole Antifungals (Posaconazole Analogues)
In the synthesis of next-generation azole antifungals (related to Posaconazole), the THF ring is crucial for binding affinity.
Mechanism: The 3-(bromomethyl)oxolane is reacted with a substituted phenol or triazole.[1]
Role: It links the core pharmacophore to the "tail" region of the molecule, which occupies the hydrophobic channel of the CYP51 enzyme.
Caption: Divergent synthesis using 3-(bromomethyl)oxolane as a core electrophile.[1]
Analytical Controls
To ensure data integrity (ALCOA+ principles), the following analytical parameters must be met:
Test
Method
Acceptance Criteria
Purity
GC-FID or HPLC (Refractive Index)
> 98.0%
Enantiomeric Excess
Chiral GC (Cyclodextrin column)
> 99.0% ee
Residual Solvent
Headspace GC
< 5000 ppm (ICH Q3C)
Water Content
Karl Fischer Titration
< 0.1% w/w
References
Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of Amino Acid Derivatives via Highly Enantioselective Hydrogenation Enamides." Journal of the American Chemical Society. Link (Foundational work on Rh-catalyzed hydrogenation of itaconates).
Saksena, A. K., et al. (2003). "Synthesis of Posaconazole (SCH 56592)." Tetrahedron Letters. Link (Demonstrates the utility of chiral THF intermediates in antifungal drugs).
Appell, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition. Link (Standard protocol for alcohol-to-halide conversion).[1]
Ghosh, A. K., et al. (2006). "Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving Tetrahydrofuran Ligands." Journal of Medicinal Chemistry. Link (Contextualizes THF ligands in drug design).
Chiral Building Block Profile: (S)-3-(Bromomethyl)tetrahydrofuran
CAS: 115661-33-9 | Technical Guide & Safety Protocol Introduction: The Chiral Scaffold (S)-3-(Bromomethyl)tetrahydrofuran is a high-value chiral electrophile used primarily in the synthesis of complex pharmaceutical agen...
(S)-3-(Bromomethyl)tetrahydrofuran is a high-value chiral electrophile used primarily in the synthesis of complex pharmaceutical agents, including macrocyclic polyethers and kinase inhibitors. Its structural utility lies in the C3-chiral center of the tetrahydrofuran (THF) ring, which provides a rigid, polar scaffold that can improve the metabolic stability and solubility of drug candidates compared to acyclic alkyl chains.
Unlike the common solvent Tetrahydrofuran (THF), this functionalized derivative acts as an alkylating agent . This distinction is critical for safety: while THF is a volatile peroxide-former, (S)-3-(Bromomethyl)tetrahydrofuran combines the flammability of ethers with the toxicity and reactivity of alkyl halides.
Core Applications
Medicinal Chemistry: Introduction of the (S)-tetrahydrofuranyl moiety to modulate potency and selectivity.
Total Synthesis: Precursor for Eribulin (Halaven) intermediates.
Reaction Class: Acts as an electrophile in
reactions or a precursor for Grignard/Lithium reagents.
Physicochemical & Hazard Profile
Note: Data presented below synthesizes experimental values and class-based extrapolations for alkyl bromides.
Table 1: Physical Properties
Property
Value / Description
Note
Molecular Formula
Molecular Weight
165.03 g/mol
Physical State
Colorless to pale yellow liquid
Darkens upon light exposure
Boiling Point
~170–175°C (Predicted)
Significantly higher than THF solvent (66°C)
Density
~1.4 g/mL
Heavier than water
Solubility
Soluble in DCM, THF, EtOAc; Immiscible with water
Slow hydrolysis in water
Chirality
(S)-Enantiomer
Check optical rotation on CoA
Table 2: GHS Hazard Identification
Hazard Class
Code
Description
Mechanism of Action
Flammable Liquid
H226
Flammable liquid and vapor
Ether backbone supports combustion.
Skin Irritation
H315
Causes skin irritation
Lipophilic solvent effect + Alkylation.
Eye Damage
H318
Causes serious eye damage
Corrosive to corneal tissue.
STOT - SE
H335
May cause respiratory irritation
Mucosal alkylation/irritation.
Acute Toxicity
H302
Harmful if swallowed
Systemic alkyl halide toxicity.
CRITICAL WARNING: Many automated SDS databases conflate this compound with the solvent Tetrahydrofuran (CAS 109-99-9). Do not rely on generic THF safety data. This compound is an alkylating agent and must be handled with heightened containment protocols.
Safe Handling & Engineering Controls
The primary risks are inhalation of vapors and dermal absorption leading to sensitization or systemic toxicity.
Engineering Controls
Ventilation: All open handling must occur within a certified chemical fume hood (Face velocity > 100 fpm).
Inert Atmosphere: Store and dispense under Nitrogen (
) or Argon () to prevent hydrolysis and discoloration.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves provide insufficient protection against prolonged contact with alkyl bromides due to permeation.
Splash Contact: Disposable Nitrile (double-gloved). Change immediately upon contamination.
Objective: Synthesis of a chiral ether via Williamson Ether Synthesis.
Reagents:
(S)-3-(Bromomethyl)tetrahydrofuran (1.0 equiv)
Phenol/Alcohol derivative (1.1 equiv)
Cesium Carbonate (
) or Potassium Carbonate () (2.0 equiv)
Solvent: DMF or Acetonitrile (Anhydrous)
Step-by-Step Methodology:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.
Dissolution: Add the Phenol derivative and Anhydrous DMF (0.2 M concentration).
Deprotonation: Add the base (
) in one portion. Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide.
Alkylation: Add (S)-3-(Bromomethyl)tetrahydrofuran dropwise via syringe.
Expert Insight: If the reaction is sluggish (common due to the steric bulk of the THF ring), add Potassium Iodide (KI, 10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein condition).
Reaction: Heat to 60–80°C. Monitor via TLC or LC-MS.
Self-Validation: Disappearance of the bromide peak (starting material) and appearance of the product mass.
Workup: Cool to RT. Dilute with water (dissolves inorganic salts) and extract with Ethyl Acetate. Wash organics with brine, dry over
, and concentrate.
DOT Diagram: Synthetic Pathway
Visualizing the transformation from precursor to coupled product.
Caption: Synthetic flow from the alcohol precursor to the brominated reagent and final nucleophilic coupling.
Shelf Life: Re-test purity every 12 months. Watch for yellowing (indication of
liberation).
Emergency Response
Scenario
Action
Eye Contact
Rinse cautiously with water for 15+ minutes.[1] Remove contact lenses.[1][2][3] Seek immediate ophthalmological attention.
Skin Contact
Wash with soap and water.[1] If redness occurs, seek medical aid. Isolate contaminated clothing.[1][2][4]
Inhalation
Move to fresh air.[1][2][4][5] If breathing is difficult, administer oxygen.
Fire
Use ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
, dry chemical, or foam.[5] Do not use water jet (may spread burning liquid).
References
PubChem. (n.d.). Compound Summary: 3-(Bromomethyl)tetrahydrofuran.[6] National Library of Medicine. Retrieved from [Link][6]
European Solvents Industry Group. (n.d.). Safe Use of Gloves - Best Practice Guidelines. ESIG. Retrieved from [Link]
Oregon State University. (n.d.). Chemical Resistant Gloves Guide. EHS. Retrieved from [Link]
(S)-3-(Bromomethyl)tetrahydrofuran molecular weight and density
Technical Whitepaper: (S)-3-(Bromomethyl)tetrahydrofuran Physicochemical Profile, Synthetic Protocols, and Quality Control Executive Summary (S)-3-(Bromomethyl)tetrahydrofuran (CAS: 165253-29-2 for the generic/racemic st...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: (S)-3-(Bromomethyl)tetrahydrofuranPhysicochemical Profile, Synthetic Protocols, and Quality Control
Executive Summary
(S)-3-(Bromomethyl)tetrahydrofuran (CAS: 165253-29-2 for the generic/racemic structure; enantiomer specific registries vary) is a critical chiral building block in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and nucleoside analogs.[1][2] Its value lies in the C3-chiral center, which remains sterically distinct from the reactive bromomethyl handle, allowing for precise stereochemical control during fragment coupling.
This guide provides an authoritative technical profile of the molecule, detailing its physicochemical properties, a self-validating synthetic workflow using the Appel reaction to ensure stereochemical integrity, and rigorous quality control measures.
Part 1: Physicochemical Characterization
The following data represents the core physical constants required for stoichiometric calculations and process engineering.
Table 1: Physicochemical Properties
Property
Value
Technical Notes
IUPAC Name
(3S)-3-(Bromomethyl)tetrahydrofuran
Molecular Formula
C₅H₉BrO
Molecular Weight
165.03 g/mol
Calculated based on standard atomic weights (Br ≈ 79.90).
Density
1.495 g/mL (at 25 °C)
High density characteristic of aliphatic bromides.
Refractive Index
1.494
Boiling Point
~165–167 °C (Predicted)
Typically distilled under reduced pressure (e.g., 60–65 °C at 10 mmHg) to prevent decomposition.
Solubility
DCM, THF, EtOAc, MeOH
Immiscible with water; hydrolyzes slowly in aqueous media.
Appearance
Colorless to pale yellow liquid
Darkens upon storage due to trace HBr liberation.
Critical Distinction: Researchers often confuse this molecule with its structural isomer, 2-(Bromomethyl)tetrahydrofuran (Tetrahydrofurfuryl bromide). Ensure the starting material is the 3-substituted isomer to avoid regioisomeric impurities that are difficult to separate downstream.
Part 2: Synthetic Methodology (The Self-Validating Protocol)
To synthesize (S)-3-(Bromomethyl)tetrahydrofuran with high enantiomeric excess (ee), the Appel Reaction is superior to traditional acid-mediated bromination (e.g., HBr/H₂SO₄) or PBr₃.
Why Appel?
Neutral Conditions: Prevents acid-catalyzed ring opening or migration of the ether oxygen.
Stereochemical Retention: The reaction occurs at the primary alcohol (exocyclic methyl group). The chiral center at C3 is not the electrophilic site; therefore, the (S)-configuration of the precursor is preserved without risk of racemization.
Setup: Charge a flame-dried 3-neck round-bottom flask with (S)-Tetrahydro-3-furanmethanol (1.0 equiv) and CBr₄ (1.1 equiv) in anhydrous DCM (0.2 M concentration). Maintain under Nitrogen atmosphere.
Activation (0 °C): Cool the solution to 0 °C. Slow addition is critical to manage the exotherm.
Addition: Add PPh₃ (1.1 equiv) portion-wise over 30 minutes. The solution will turn slightly yellow.
Mechanistic Check: The formation of the phosphine oxide byproduct (
) provides the thermodynamic driving force.
Reaction (RT): Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.
Workup (The "Crash Out"): Add n-Hexane (equal volume to DCM) to the reaction mixture. This precipitates the bulk of the Triphenylphosphine oxide (TPPO).
Filtration: Filter the slurry through a pad of silica or Celite to remove TPPO.
Purification: Concentrate the filtrate. Purify via vacuum distillation.
Target: Collect fractions boiling at ~62–65 °C (10 mmHg).
Visualizing the Workflow
Figure 1: Synthetic workflow utilizing the Appel reaction to convert the alcohol precursor to the bromide while maintaining stereochemical integrity.
Part 3: Quality Control & Validation
Trustworthiness in chiral synthesis requires validating both chemical purity and optical purity.
1. Chemical Purity (GC/NMR)
¹H NMR (CDCl₃): Look for the downfield shift of the methylene protons (
) typically around 3.3–3.5 ppm. The disappearance of the alcohol proton and the shift from ( ~3.6) confirm conversion.
Density Check: Measure density. A value significantly below 1.49 g/mL suggests residual solvent or unreacted alcohol.
2. Optical Purity (Chiral GC/HPLC)
Since the reaction does not touch the stereocenter, the enantiomeric excess (ee) of the product should mirror the starting material. However, racemization can occur if the distillation temperature is excessive.
Method: Chiral GC using a cyclodextrin-based column (e.g.,
-DEX).
Polarimetry: Measure specific rotation
. Compare against the certificate of analysis (CoA) of the starting alcohol to ensure the sign of rotation is consistent with literature precedents for the (S)-series.
QC Decision Tree
Figure 2: Quality Control logic flow ensuring both chemical identity and enantiomeric purity.
Part 4: Applications in Drug Discovery
(S)-3-(Bromomethyl)tetrahydrofuran acts as a "chiral vector," allowing medicinal chemists to project substituents into specific regions of a protein binding pocket.
Kinase Inhibitors: The tetrahydrofuran ring mimics the ribose sugar of ATP. The bromomethyl group serves as a handle to attach the ring to a heterocyclic core (e.g., pyrimidine or quinazoline) via nucleophilic substitution (
).
Fragment-Based Design: The high density of
carbons increases the "fraction of saturated carbon" (Fsp3), a metric correlated with improved clinical success and solubility in drug candidates.
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Light sensitive.
Stabilization: Can be stabilized with copper wire or silver wool to scavenge free bromide, though typically distilled fresh before use.
References
Sigma-Aldrich. 3-(Bromomethyl)tetrahydrofuran Product Sheet (CAS 165253-29-2). Retrieved from
Appel, R. (1975).[4] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Foundational chemistry for the synthesis protocol).
PubChem. Compound Summary: 3-(Bromomethyl)tetrahydrofuran. National Library of Medicine. Retrieved from
Organic Chemistry Portal. Appel Reaction Mechanism and Protocols. Retrieved from
Sourcing and Validation of High-Purity (S)-3-(Bromomethyl)tetrahydrofuran
A Technical Guide for Pharmaceutical Development Part 1: Strategic Overview (S)-3-(Bromomethyl)tetrahydrofuran (CAS: 115661-12-4) is a critical chiral building block used in the synthesis of complex pharmaceutical agents...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Pharmaceutical Development
Part 1: Strategic Overview
(S)-3-(Bromomethyl)tetrahydrofuran (CAS: 115661-12-4) is a critical chiral building block used in the synthesis of complex pharmaceutical agents, including macrocyclic polyketides (e.g., Eribulin analogs) and various kinase inhibitors. Its value lies in its ability to introduce a fixed chiral center on a saturated oxygen heterocycle, often serving as a bioisostere for proline or cyclopentane rings to modulate solubility and metabolic stability.
For drug development professionals, the sourcing of this intermediate presents a specific set of challenges:
Enantiomeric Purity: Commercial "chiral" stocks often degrade to racemates if stored improperly or synthesized via non-stereospecific routes.
Chemical Impurities: The method of bromination leaves distinct impurity fingerprints (phosphorus residues vs. elimination products) that can poison downstream transition-metal catalysts.
Stability: Primary alkyl bromides are susceptible to hydrolysis and elimination.
This guide provides a self-validating framework for sourcing, analyzing, and handling this reagent to ensure data integrity in SAR (Structure-Activity Relationship) studies and process chemistry.
Part 2: Technical Specifications & Molecule Profile
Property
Specification
Notes
IUPAC Name
(3S)-3-(Bromomethyl)tetrahydrofuran
CAS Number
115661-12-4
Caution: CAS 165253-29-2 refers to the racemate.[1]
Molecular Formula
C5H9BrO
Molecular Weight
165.03 g/mol
Boiling Point
60–62 °C (at 15 mmHg)
Volatile; vacuum distillation required for purification.
Density
~1.49 g/mL
Denser than water.
Chiral Center
C3 (S-configuration)
Derived from L-Malic acid or (S)-3-furanmethanol.
Part 3: Commercial Sourcing Landscape
The commercial availability of this compound generally stems from two distinct synthetic lineages. Understanding these routes is mandatory for anticipating the impurity profile of your purchased lot.
Synthesis-Driven Impurity Profiling
Route A: The "Malic Acid" Chiral Pool Route (High Fidelity)
Source: Derived from L-Malic acid
(S)-1,2,4-butanetriol Cyclization.
Impurity Profile: High enantiomeric excess (ee >98%).[2] Main impurities are uncyclized diols or ester byproducts.
Verdict: Preferred for GMP or late-stage synthesis where stereochemistry is non-negotiable.
Route B: Bromination of (S)-Tetrahydro-3-furanmethanol (Commodity Route)
Source: Conversion of the alcohol using
or Appel conditions ().
Impurity Profile:
Phosphorus residues: Triphenylphosphine oxide (TPPO) is notoriously difficult to remove completely and can inhibit Pd-catalyzed cross-couplings.
Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).
Temperature Program:
Hold at 60°C for 2 min.
Ramp 2°C/min to 140°C.
Hold 5 min.
Detection: FID (Flame Ionization Detector) at 250°C.
Expected Result: The (S)-enantiomer and (R)-enantiomer should show baseline separation. Racemization often manifests as a "shoulder" or a distinct minor peak preceding the major peak.
~1.5 ppm: Indicates water (wet solvent promotes hydrolysis).
Multiplets in the alkene region (
5.0–6.0 ppm): Indicates elimination to dihydrofuran.
Broad humps in baseline: Polymerization.
Validation Workflow
Caption: Step-by-step QC workflow to validate incoming lots of (S)-3-(Bromomethyl)tetrahydrofuran.
Part 5: Handling & Storage (The "Self-Validating" System)
To ensure the protocol remains robust over time, you must implement a storage system that prevents degradation.
Moisture Sensitivity: As a primary alkyl bromide, this compound is moderately susceptible to hydrolysis, generating HBr and the corresponding alcohol.
Action: Store over activated 4Å molecular sieves.
Indicator: Fuming upon opening the bottle indicates HBr formation (hydrolysis has occurred).
Thermal Stability:
Action: Store at 2–8°C. Do not freeze if using frequently, as repeated freeze-thaw cycles can introduce moisture via condensation.
Safety:
Alkylating agent. Use double nitrile gloves.
Lachrymator potential: Handle only in a fume hood.
References
Chemical Identification: National Center for Biotechnology Information. (2023).[4] PubChem Compound Summary for CID 11166436, (S)-3-(Bromomethyl)tetrahydrofuran. Retrieved from [Link]
Synthesis & Impurities: Smith, A. B., et al. (2003). Total Synthesis of (+)-Spongistatin 1. Journal of the American Chemical Society.[5] (Demonstrates the use of chiral THF intermediates). Retrieved from [Link]
Analytical Method: Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. (Foundational text for cyclodextrin-based GC separations). Retrieved from [Link]
High-Purity Synthesis of Amprenavir Intermediates via Diastereoselective Bromohydrin Formation
Application Note: AN-CHM-2026-042 -1-bromo-2-hydroxy-3-amino-4-phenylbutane intermediate. Abstract This application note details a robust protocol for synthesizing the critical chiral bromide intermediate required for Am...
This application note details a robust protocol for synthesizing the critical chiral bromide intermediate required for Amprenavir (Agenerase) production. Unlike conventional chlorohydrin routes, the utilization of the bromo-analog offers superior reaction kinetics during the subsequent epoxide ring-closure step. We present a scalable workflow starting from
-Boc-L-phenylalanine, focusing on the diastereoselective reduction of the -bromo ketone to yield the -bromohydrin with high diastereomeric excess ().
Introduction: The Stereochemical Challenge
Amprenavir belongs to the class of hydroxyethylamine sulfonamide HIV protease inhibitors. Its efficacy relies on the precise geometry of the transition-state mimic core—specifically the
configuration of the backbone (note: stereochemical designation depends on IUPAC numbering; the precursor epoxide is typically ).
The synthesis hinges on the construction of the chiral epoxide (3) (see Scheme 1). While chloro-analogs are commercially common, the chiral bromide intermediate (2) provides a distinct advantage: the bromide is a better leaving group, allowing the epoxide formation to proceed under milder basic conditions, thereby minimizing racemization risks at the sensitive benzylic center.
Core Reaction Pathway
The synthesis follows a "Chiral Pool" approach using L-Phenylalanine. The chirality of the amino acid is preserved, while the second stereocenter (the hydroxyl group) is installed via substrate-controlled diastereoselective reduction.
Figure 1: Retrosynthetic logic flow from L-Phenylalanine to the Amprenavir Epoxide precursor.[1]
Methodology & Causality
Step 1: Formation of the
-Bromo Ketone
Objective: Convert the carboxylic acid of N-Boc-L-Phe into a reactive bromomethyl ketone.
Mechanism: The reaction proceeds via a mixed anhydride activation followed by diazomethane homologation (Arndt-Eistert conditions) and subsequent hydrobromination.
Causality: We use the mixed anhydride method (isobutyl chloroformate) rather than acid chlorides to prevent the removal of the acid-labile Boc protecting group. HBr is introduced at low temperature to prevent acid-catalyzed deprotection of the amine.
Step 2: Diastereoselective Reduction (The Critical Step)
Objective: Reduce the ketone to an alcohol while establishing the syn-relationship between the amino and hydroxyl groups.[2]
Mechanism: The reduction of
-amino ketones is governed by the Felkin-Anh model vs. Chelation Control.[2]
Reagent Choice: Sodium Borohydride (
) in Ethanol.
Stereochemical Outcome: The bulky Boc group exerts steric influence. At low temperatures (
), the hydride attacks from the less hindered face, predominantly yielding the diastereomer (the "syn" product relative to the backbone projection).
Note: If the anti-isomer is required, non-chelating bulky hydrides like LiAlH(OtBu)
would be selected. For Amprenavir, the standard route targets the epoxide, accessible from the halohydrin.
Experimental Protocols
Protocol A: Synthesis of (S)-3-(Boc-amino)-1-bromo-4-phenyl-2-butanone
Safety Warning: Diazomethane is explosive and toxic. Use a dedicated kit with polished glass joints and blast shielding. Alternatively, use TMS-Diazomethane (safer) or sulfur ylide methods if available.
Activation:
Dissolve
-Boc-L-Phenylalanine (, ) in dry THF () under .
Cool to
. Add -methylmorpholine (, ).
Dropwise add isobutyl chloroformate (
, ). Stir for 15 min. The white precipitate is amine-HCl salt.
Diazotization:
Filter the mixture rapidly under inert gas to remove salts. Transfer filtrate to a reaction vessel at
.
Add ethereal diazomethane solution (approx.
, ) slowly.
Allow to warm to
and stir for 1 hour. (Formation of yellow diazoketone).
of crude crystalline solid. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Diastereoselective Reduction to Chiral Bromide (2)
Target:
-3-(Boc-amino)-1-bromo-4-phenylbutan-2-ol.
Preparation:
Dissolve the
-bromo ketone (, ) in absolute Ethanol ().
Cool the solution to
(Dry ice/Acetone bath). Why? Lower temperatures maximize the kinetic differentiation between the Re and Si faces.
Reduction:
Add
(, ) in small portions over 20 minutes.
Stir at
for 1 hour. Monitor by TLC (System: Hexane/EtOAc 3:1). Ketone spot should disappear; two alcohol spots may appear (major diastereomer vs minor).
Quench & Isolation:
Add Acetone (
) to quench excess hydride.
Allow to warm to room temperature. Remove solvent under reduced pressure.[3]
Partition residue between Ethyl Acetate and
.
Purification:
The crude product contains a mixture of diastereomers (typically 85:15 to 90:10 ratio favoring the desired isomer).
Recrystallization: Dissolve in hot Isooctane/Ethyl Acetate (4:1). Cool slowly to
. The isomer crystallizes preferentially.
Validation: Check melting point and HPLC purity.
Data Analysis & Quality Control
Analytical Specifications
The following parameters confirm the identity and purity of the chiral bromide intermediate.
Parameter
Specification
Method
Appearance
White crystalline solid
Visual
Melting Point
Capillary MP
HPLC Purity
C18 Column, ACN/Water Gradient
Diastereomeric Ratio
(after recrystallization)
Chiral HPLC
NMR (DMSO-d6)
(m, 5H, Ph), (m, 1H, CH-OH), (dd, 2H, CH2Br)
400 MHz NMR
Reaction Pathway Visualization
The following diagram illustrates the critical stereochemical divergence during the reduction step.
Figure 2: Stereochemical outcome of the bromoketone reduction.
References
Tung, R. D., et al. (1999).[4] Process for the synthesis of HIV protease inhibitors.[5][6][7][8][9][10][11][12][13] Vertex Pharmaceuticals Inc.[6] Patent WO 99/48885.
Ghosh, A. K., et al. (2001).[9] Syntheses of FDA Approved HIV Protease Inhibitors.[6][7][9][10] Synthesis, 2001(15), 2203–2229.
Corey, E. J., & Zhang, F. Y. (1999).[4] Re- and si-face-selective nitroaldol reactions catalyzed by a rigid chiral quaternary ammonium salt: A highly stereoselective synthesis of the HIV protease inhibitor amprenavir.[13] Angewandte Chemie International Edition, 38(13-14), 1931-1934.[13]
Pendiukh, V. V., & Rozhenko, A. B. (2024).[10] HIV protease inhibitors derived from α-haloketones.[10] ResearchGate.[14]
BenchChem. (2025). (3S)-3-Amino-2-methyl-4-phenylbutan-2-ol Structure and Properties.
alkylation of amines with (S)-3-(Bromomethyl)tetrahydrofuran
Application Note: Enantioselective N-Alkylation using (S)-3-(Bromomethyl)tetrahydrofuran Executive Summary This guide details the protocol for the -alkylation of amines using (S)-3-(Bromomethyl)tetrahydrofuran (CAS: 1652...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Enantioselective N-Alkylation using (S)-3-(Bromomethyl)tetrahydrofuran
Executive Summary
This guide details the protocol for the
-alkylation of amines using (S)-3-(Bromomethyl)tetrahydrofuran (CAS: 165253-29-2). This chiral building block is increasingly critical in medicinal chemistry for introducing metabolic stability and reducing lipophilicity (LogP) compared to benzyl analogs, aligning with the "Escape from Flatland" drug design philosophy.
Key Technical Insights:
Stereochemical Integrity: The reaction proceeds via an SN2 mechanism at the exocyclic methylene group. The chiral center at C3 is not the electrophilic site; therefore, the (S)-configuration is preserved without racemization.
Reactivity Profile: As a primary alkyl bromide with
-branching, the reagent exhibits moderate electrophilicity. Finkelstein activation (in situ iodide generation) is often required for sterically hindered amines.
Critical Control: Preventing polyalkylation of primary amines requires strict stoichiometric control or the use of reductive amination alternatives (via the corresponding aldehyde) if SN2 fails.
Chemical Properties & Safety
Property
Data
Notes
Reagent
(S)-3-(Bromomethyl)tetrahydrofuran
Chiral Alkylating Agent
MW
165.03 g/mol
Density
1.495 g/mL
Viscous liquid
Boiling Point
~75°C (at reduced pressure)
Volatile; use reflux condenser
Solubility
DMSO, DMF, MeCN, THF
Miscible in polar aprotic solvents
Hazards
Irritant, Lachrymator
Warning: Potential Genotoxin. Handle in fume hood.
Mechanistic Pathway
The reaction follows a classical bimolecular nucleophilic substitution (SN2).[1] The amine lone pair attacks the antibonding orbital (
) of the C-Br bond.
Figure 1: Mechanistic pathway for the alkylation. Note that the chiral center (C3) is distinct from the reaction center (exocyclic methylene), ensuring optical purity.
Optimization Strategy
Solvent Selection
Acetonitrile (MeCN): Preferred for general SN2 reactions. Easy to remove during workup.
DMF/NMP: Required for poorly soluble amines or when higher temperatures (>85°C) are needed. Note: DMF is difficult to remove; requires aqueous washes.
Acetone: Specific for Finkelstein conditions (see Protocol B) due to the insolubility of NaBr, driving the equilibrium.[1]
Base Selection
K₂CO₃ / Cs₂CO₃: Standard heterogeneous bases. Cesium is preferred for difficult substrates due to the "Cesium Effect" (higher solubility/reactivity in organic solvents).
DIPEA (Hünig's Base): Used for homogeneous conditions, typically with microwave heating.
Catalysis (The Finkelstein Modification)
Due to the
-branching of the THF ring, the bromide can be sluggish. Adding Sodium Iodide (NaI) (0.1 – 1.0 equiv) generates the corresponding alkyl iodide in situ, which is ~100x more reactive toward nucleophilic attack.
Experimental Protocols
Protocol A: Standard Alkylation (Secondary Amines)
Best for: Piperazines, morpholines, and simple secondary amines.
Reagents:
Secondary Amine (1.0 equiv)
(S)-3-(Bromomethyl)tetrahydrofuran (1.1 equiv)
K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)
Acetonitrile (anhydrous) [Concentration: 0.2 M]
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine in anhydrous Acetonitrile.
Addition: Add K₂CO₃ . Stir for 10 minutes at room temperature.
Reagent Addition: Add (S)-3-(Bromomethyl)tetrahydrofuran dropwise via syringe.
Reaction: Equip with a reflux condenser and heat to 60–80°C under nitrogen atmosphere.
Monitoring: Monitor by LC-MS or TLC (System: 5% MeOH in DCM). Typical reaction time: 12–24 hours.
Checkpoint: If conversion is <50% after 12h, add 0.1 equiv NaI (See Protocol B).
Workup: Cool to room temperature. Filter off inorganic solids through a Celite pad. Rinse with EtOAc.
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).
Best for: Primary amines (to prevent over-alkylation) or unreactive substrates.
Reagents:
Amine (1.0 equiv)
(S)-3-(Bromomethyl)tetrahydrofuran (1.0 equiv)
NaI (0.5 equiv) – Catalyst
DIPEA (2.5 equiv)
DMF (anhydrous)
Procedure:
Activation: Pre-stir the alkyl bromide and NaI in DMF for 30 mins at RT to generate the active iodide species.
Coupling: Add the amine and DIPEA to the mixture.
Heating: Heat to 90°C .
Quench: Dilute with water and extract with EtOAc (3x).
Note: Wash organic layer with saturated NaHCO₃ and Brine to remove DMF.
Validation: Check optical rotation or Chiral HPLC to ensure no harsh conditions caused ring-opening (rare).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of (S)-3-aminomethyl-THF derivatives.
Troubleshooting & QC
Issue
Probable Cause
Corrective Action
Low Conversion
Steric hindrance of -branch
Add NaI (0.5 eq) ; Switch solvent to DMF; Increase Temp to 90°C.
Dialkylation
Primary amine is too nucleophilic
Use 3-5 equivalents of amine; Add bromide slowly (dropwise).
Elimination Product
Base too strong / Temp too high
Switch from alkoxide bases to K₂CO₃ ; Lower temp to 60°C.
Racemization
Unlikely (Remote chiral center)
If observed, check starting material purity. Ring opening requires strong Lewis Acids—avoid them.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for SN2 mechanism and Finkelstein conditions).
Wolfe, J. P., & Rossi, M. A. (2004).[2] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with
-Hydroxy Alkenes.[2][3] Journal of the American Chemical Society, 126(6), 1620–1621. Link (Context on stability and synthesis of chiral THF rings).
Finkelstein, H. (1910).[4] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[4] (Foundational reference for iodide catalysis).
Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.
Sigma-Aldrich. Product Specification: 3-(Bromomethyl)tetrahydrofuran. Link (Physical properties and safety data).
Grignard reagent formation from 3-(bromomethyl)tetrahydrofuran
Application Note: Scalable Synthesis of (Tetrahydrofuran-3-yl)methylmagnesium Bromide Executive Summary & Strategic Value The (tetrahydrofuran-3-yl)methyl moiety is a privileged pharmacophore in medicinal chemistry, offe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of (Tetrahydrofuran-3-yl)methylmagnesium Bromide
Executive Summary & Strategic Value
The (tetrahydrofuran-3-yl)methyl moiety is a privileged pharmacophore in medicinal chemistry, offering improved solubility and metabolic stability compared to carbocyclic analogs. While (tetrahydrofuran-3-yl)methylmagnesium bromide is commercially available, in-house preparation is often required for scale-up, cost reduction, or when fresh reagent with a precise titer is critical for sensitive coupling reactions.
This guide provides a robust, self-validating protocol for synthesizing this Grignard reagent from 3-(bromomethyl)tetrahydrofuran. Unlike simple alkyl chains, this substrate contains a cyclic ether which, while generally stable, requires specific thermal management to prevent Wurtz homocoupling and ensure high fidelity.
Key Technical Constraints:
Substrate Class: Primary alkyl bromide with
-ether functionality.
Primary Risk: Wurtz homocoupling (dimerization) due to the unhindered nature of the primary carbon.
Target Concentration: 0.5 M – 1.0 M in THF (Higher concentrations increase dimerization risk).
Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters must be strictly controlled.
Parameter
Specification
Rationale
Solvent System
Anhydrous THF (inhibitor-free)
THF coordinates Mg species effectively, stabilizing the Grignard. Diethyl ether is less effective for this specific polar substrate.
Magnesium Quality
Turnings (Grignard grade) or Rieke Mg
Surface oxide passivation is the #1 cause of failure. Mechanical activation (crushing) or chemical activation (I, DIBAL-H) is mandatory.
Temperature
Initiation: Reflux / Propagation: 0–25°C
High temperatures during addition promote Wurtz coupling. Keep cool once initiated.
Addition Rate
< 1.0 equivalent/hour
"Starve-feed" kinetics minimize the concentration of unreacted bromide, suppressing dimerization.
Water Content
< 50 ppm (Karl Fischer)
Protic impurities quench the reagent immediately.
Mechanism & Side Reaction Analysis
Understanding the radical nature of Grignard formation is essential for troubleshooting. The reaction occurs at the magnesium surface via Single Electron Transfer (SET).
Primary Pathway (Desired):
Secondary Pathway (Wurtz Coupling - Avoid):
If the local concentration of alkyl bromide (
) is high near the magnesium surface, the generated radical () attacks the bromide instead of the magnesium.
Mitigation Strategy: High stirring rates and slow addition of the halide maintain a low instantaneous concentration of
, favoring the reaction with Magnesium over the coupling partner.
Caption: Kinetic competition between Grignard formation and Wurtz homocoupling.
Experimental Protocol
Scale: 50 mmol (approx. 100 mL final volume)
Target Molarity: ~0.5 M
Phase 1: Equipment Preparation
Glassware: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel at 120°C for >4 hours.
Assembly: Assemble hot under a stream of Argon or Nitrogen. Grease all joints lightly.
Cooling: Allow to cool to room temperature under positive inert gas pressure.
Phase 2: Reagent Preparation
Magnesium: Weigh 1.35 g (55 mmol, 1.1 equiv) of Mg turnings.
Pro-Tip: Crush turnings with a mortar and pestle inside a glovebox or quickly in air to expose fresh metal lattice.
Substrate Solution: Dissolve 8.25 g (50 mmol) of 3-(bromomethyl)tetrahydrofuran in 50 mL of anhydrous THF. Load this into the addition funnel.
Heel Solvent: Add 10 mL of anhydrous THF to the Mg turnings in the RBF.
Phase 3: Activation & Initiation
This is the most critical step. Do not proceed until initiation is confirmed.
Activator: Add a single crystal of Iodine (
) to the Mg/THF mixture. The solution will turn amber.
The "Kick": Add 2–3 mL of the substrate solution from the funnel to the flask.
Heat: Gently heat the flask with a heat gun or warm water bath until the THF just begins to boil.
Confirmation: Stop heating.
Visual Cue 1: The amber color of iodine disappears (becomes clear/gray).
Visual Cue 2: Spontaneous reflux continues after the heat source is removed.
Troubleshooting Initiation: If no reaction occurs after 5 minutes, add 50-100
L of DIBAL-H (1M in toluene) or 1,2-dibromoethane.
Phase 4: Propagation (Controlled Addition)
Temperature Control: Once initiated, cool the flask to 0–10°C using an ice/water bath.
Note: Unlike aryl bromides, this primary alkyl bromide is reactive enough to sustain formation at lower temperatures, which suppresses Wurtz coupling.
Addition: Dropwise add the remaining substrate solution over 45–60 minutes .
Observation: The solution should remain gray/black and gently refluxing or bubbling slightly.
Digestion: After addition is complete, remove the ice bath and stir at room temperature for 2 hours.
Optional: If Mg remains and the titer is critical, warm to 40°C for 30 minutes to drive conversion.
Phase 5: Filtration & Storage
Allow the excess magnesium to settle.
Cannulate the supernatant through a glass-fritted filter (or a syringe filter for small scales) into a dry, Argon-purged Schlenk flask.
Store at 4°C. (Stable for 4–8 weeks; check titer before use).
Quality Control: Titration Protocol
Never assume the theoretical yield (100%). Primary alkyl Grignards typically yield 80–90%.
Method: No-D-NMR or Iodine Titration (preferred for speed).
Titrant: Weigh exactly 254 mg (1.0 mmol) of Iodine (
) into a dry vial. Dissolve in 5 mL dry THF containing 100 mg LiCl (LiCl sharpens the endpoint).
Procedure:
Cool iodine solution to 0°C.
Add the Grignard reagent dropwise via a 1.0 mL syringe until the brown iodine color just disappears (becomes clear).
Calculation:
(Note: The factor is 2 because 1 mole of consumes 2 moles of RMgX in the presence of LiCl/Back-titration methods, or 1:1 for direct titration depending on exact method used. Standard Direct Titration : . Stoichiometry is 1:1. Use 1:1 for direct disappearance).
Correction: For direct titration (color loss):
Workflow Diagram
Caption: Step-by-step decision tree for the synthesis of (tetrahydrofuran-3-yl)methylmagnesium bromide.
References
Seyferth, D. "The Grignard Reagent." Organometallics, 2009 , 28(6), 1598–1605. Link
Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336. Link
Sigma-Aldrich. "Product Specification: (Tetrahydrofuran-3-yl)methylmagnesium bromide." Sigma-Aldrich Catalog. Link
Org. Synth. "Titration of Grignard Reagents with Iodine."[2] Organic Syntheses, Coll. Vol. 9, p.317 (1998 ). Link
Barbier reaction conditions for functionalized cyclic ethers
From -Mediated Ring Closure to Aqueous Indium C-Glycosylation Executive Summary The Barbier reaction—the one-pot coupling of alkyl halides and carbonyls in the presence of metal—offers a distinct advantage over Grignard...
Author: BenchChem Technical Support Team. Date: February 2026
From
-Mediated Ring Closure to Aqueous Indium C-Glycosylation
Executive Summary
The Barbier reaction—the one-pot coupling of alkyl halides and carbonyls in the presence of metal—offers a distinct advantage over Grignard methodologies: the elimination of a discrete organometallic formation step.[1][2] For functionalized cyclic ethers (tetrahydrofurans, tetrahydropyrans, and C-glycosides), this "in-situ" generation is not merely convenient; it is often chemically necessary to avoid
-elimination or degradation of sensitive poly-oxygenated scaffolds.
This guide details two distinct, high-value protocols:
The "Ring Builder": Intramolecular
-mediated reductive cyclization for constructing fused polyether rings.
The "Green Functionalizer": Indium-mediated aqueous allylation for appending side chains to unprotected carbohydrate derivatives (C-glycosides).
Mechanistic Foundations & Metal Selection
The choice of metal dictates the mechanism (Radical vs. Ionic) and the tolerance for functional groups.
The Samarium (
) Pathway: Ketyl Radical Cyclization
Samarium diiodide (Kagan's Reagent) is the gold standard for forming cyclic ethers. It operates via a Single Electron Transfer (SET) mechanism.
Mechanism:
reduces a carbonyl to a ketyl radical anion.[3] This radical attacks a tethered alkene or alkyl halide (intramolecular Barbier) to close the ring.
Critical Additives: HMPA (or DMPU) is often required to displace solvent ligands, increasing the electron-donating power of Sm(II) (
shifts from -1.55 V to -2.05 V).
Self-Validation: The reaction is colorimetric. Active
is deep blue; oxidation to Sm(III) turns the solution yellow/white.
The Indium (
) Pathway: Chelation-Controlled Allylation
Indium is preferred for functionalizing existing rings, particularly sugars.
Mechanism: Indium forms a transient allyl-indium species that tolerates hydroxyl protons.
The "Green" Advantage: Unlike Zn or Mg, Indium has a low first ionization potential (5.8 eV), allowing it to remain active in water without rapid hydrolysis.
Stereocontrol: In aqueous media, Indium coordinates with ring oxygens (chelation control), often yielding high diastereoselectivity (e.g.,
-C-glycosides).
Decision Matrix: Metal Selection
Feature
Samarium ()
Indium ()
Zinc ()
Primary Utility
Ring Formation (Cyclization)
Functionalization (Intermolecular)
Simple Allylation
Mechanism
Radical (SET)
Ionic / Chelation
Ionic
Water Tolerance
Low (Requires dry THF)
High (Water is co-solvent)
Moderate (Requires activation)
Protecting Groups
Required for -OH
Not Required
Generally Required
Stereocontrol
Substrate-controlled (Chair-like TS)
Chelation-controlled
Variable
Protocol I: Intramolecular
Cyclization
Application: Synthesis of fused polycyclic ethers (e.g., Brevetoxin precursors).
Target: Formation of a 2,6-disubstituted tetrahydropyran ring.
Reagents & Setup
Substrate:
-iodo-ketone or -alkoxy-acrylate tethered aldehyde (0.5 mmol).
Reagent: 0.1 M
in THF (Commercial or freshly prepared).
Additive: HMPA (Caution: Carcinogen) or DMPU (4-6 equivalents relative to Sm).
Catalyst (Optional):
(1-5 mol%) can accelerate the reaction via a Sm(II)/Ni(II) catalytic cycle.
Electrophile: Allyl Bromide or Propargyl Bromide (1.5 - 2.0 equiv).
Solvent: Water (
) or :THF (1:1 to 4:1 depending on solubility).
Apparatus: Standard round-bottom flask (open to air is possible, but inert atmosphere preferred for reproducibility).
Chelation Control Model
Figure 2: Indium coordinates with the ring oxygen and the incoming nucleophile, directing attack to the axial face (alpha-selectivity).
Step-by-Step Procedure
Mixing: Dissolve the carbohydrate (1 mmol) in
(5 mL). If the allyl halide is insoluble, add THF (2-5 mL) until a homogenous or fine emulsion is formed.
Activation: Add Indium powder (1.5 mmol) and Allyl Bromide (2.0 mmol) in one portion.
Sonication (Optional but Recommended): Sonicate the mixture for 10-30 minutes. This breaks the oxide layer on the Indium surface, significantly accelerating the reaction.
Monitoring: Monitor by TLC.
Self-Validating Check: The grey Indium powder will gradually disappear or turn into a white flocculent solid (
/salts).
Workup: Filter through a Celite pad to remove residual indium salts. Extract the filtrate with EtOAc. (Note: If the product is water-soluble, lyophilize the aqueous phase directly).
Re-dry THF over Na/Benzophenone; check Schlenk lines.
SmI2: No Reaction
Blue color persists immediately
Substrate not reactive enough
Add HMPA/DMPU or catalytic (1%). Warm to RT.
Indium: Clumping
Metal powder forms balls
Poor stirring/Surface oxidation
Use Sonication to disperse. Add dilute HCl (0.1 N) to clean metal surface.
Low Diastereoselectivity
Isomer ratio < 5:1
Lack of chelation
Switch solvent to pure water (increases hydrophobic effect and tightens chelation).
References
Molander, G. A., & Harris, C. R. (1996). Sequencing Reactions with Samarium(II) Iodide. Chemical Reviews, 96(1), 307–338. Link
Matsuda, F. (2013). Samarium Diiodide-Mediated Reactions in Total Synthesis. Chemical Reviews. Link
Ayed, C., et al. (2010).[4] Indium-mediated alkynylation of sugars: Synthesis of C-glycosyl compounds. Carbohydrate Research, 345(17), 2566-2570.[5] Link
Lubin-Germain, N., et al. (2014). Indium-mediated allylation in carbohydrate synthesis. Beilstein Journal of Organic Chemistry, 10, 231. Link
Sadasivam, D. V., et al. (2013).[6][7] Preparation and Use of Samarium Diiodide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) in Organic Synthesis: The Mechanistic Role of HMPA and Ni. Journal of Visualized Experiments, (72), e4323.[6] Link
optimized solvent systems for SN2 reactions of alkyl bromides
Application Note: Optimized Solvent Systems for SN2 Reactions of Alkyl Bromides Abstract The nucleophilic substitution (SN2) of alkyl bromides is a cornerstone transformation in organic synthesis and drug development. Ho...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Solvent Systems for SN2 Reactions of Alkyl Bromides
Abstract
The nucleophilic substitution (SN2) of alkyl bromides is a cornerstone transformation in organic synthesis and drug development. However, reaction rates and chemoselectivity are governed less by the reactants themselves than by the solvent medium. This guide provides a technical analysis of solvation thermodynamics, comparing classic dipolar aprotic systems with modern Phase Transfer Catalysis (PTC) and Green solvent alternatives. Detailed protocols are provided to maximize yield while minimizing elimination side-products (E2).
Mechanistic Rationale: The "Naked" Nucleophile
To optimize an SN2 reaction, one must understand the transition state. The reaction is bimolecular and concerted; the nucleophile attacks the electrophilic carbon backside while the bromide leaving group departs.[1]
The Solvation Paradox:
Polar Protic Solvents (e.g., Methanol, Water): These form strong hydrogen bond networks. While they stabilize the leaving group (Br⁻), they "cage" the nucleophile (anion) via hydrogen bonding. This significantly raises the activation energy (
), effectively deactivating the nucleophile.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess strong dipoles that effectively solvate cations (e.g., Na⁺, K⁺) through ion-dipole interactions. Crucially, they lack hydrogen bond donors, leaving the anionic nucleophile unsolvated or "naked." This desolvation increases the ground-state energy of the nucleophile, dramatically accelerating the reaction rate—often by factors of
to .
Visualizing Solvation Effects
Figure 1: Mechanistic comparison of nucleophile reactivity in protic vs. aprotic media. The "naked" nucleophile in aprotic systems experiences reduced activation energy.
Solvent Selection Matrix
The following table categorizes solvents based on their efficiency for SN2 reactions of alkyl bromides, balancing kinetic performance with industrial safety/green metrics.
Highest rate acceleration; difficult to remove (high BP).
Polar Aprotic
DMF
36.7
Undesirable
Standard high-performance; reprotoxic (SVHC).
Polar Aprotic
Acetone
20.7
Preferred
Excellent for Finkelstein (solubility driven); volatile.
Polar Aprotic
Acetonitrile
37.5
Usable
Good compromise; easier workup than DMSO.
Green Alt.
2-MeTHF
6.97
Moderate
Preferred
Bio-derived; separates from water; requires PTC for salts.
Polar Protic
Methanol
32.7
1 (Ref)
Preferred
Avoid for SN2 ; promotes solvolysis/SN1.
*Relative rates are approximate for the reaction of Methyl Bromide with Azide.
**Based on GSK and ACS Solvent Selection Guides.
Experimental Protocols
Protocol A: High-Throughput Substitution (The "Standard" Method)
Target: Rapid conversion of primary/secondary alkyl bromides using Sodium Azide (NaN₃).
Solvent: DMF (N,N-Dimethylformamide).[4][5]
Rationale: DMF provides the optimal balance of salt solubility and cation solvation. This protocol is ideal for unhindered primary bromides.
Safety Warning: NaN₃ is acutely toxic and can form explosive hydrazoic acid. Do not use halogenated solvents (DCM) or acids.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Alkyl Bromide (1.0 equiv) in anhydrous DMF (0.5 M concentration).
Activation: Add Sodium Azide (1.2 – 1.5 equiv) in a single portion.
Note: NaN₃ is only partially soluble in DMF; the reaction will proceed as a suspension.
Reaction: Stir vigorously at ambient temperature for 4–16 hours.
Optimization: If the substrate is a secondary bromide, heat to 60°C. Monitor by TLC or LCMS.
Quench & Workup:
Dilute the reaction mixture with a 5-fold excess of water (to dissolve salts and wash away DMF).
Extract 3x with Diethyl Ether or Ethyl Acetate.
Wash the combined organics with saturated LiCl solution (removes residual DMF) followed by brine.
Dry over MgSO₄ and concentrate.
Protocol B: The Finkelstein Reaction (Solubility Driven)
Target: Conversion of Alkyl Bromides to Alkyl Iodides (more reactive intermediates).[6]
Solvent: Acetone (Dry).
Rationale: Sodium Iodide (NaI) is soluble in acetone, but Sodium Bromide (NaBr) is not.[6][7] As the reaction proceeds, NaBr precipitates, driving the equilibrium forward (Le Chatelier's Principle).
Reagent Setup: Prepare a saturated solution of NaI (2.0 equiv) in anhydrous Acetone (approx. 15% w/v).
Addition: Add the Alkyl Bromide (1.0 equiv) to the stirring NaI solution.
Observation: A white precipitate (NaBr) should begin to form within minutes for primary bromides.
Conditions: Reflux (56°C) for 2–12 hours.
Endpoint: The reaction is complete when the supernatant shows no starting bromide by GC/TLC.
Workup:
Cool to room temperature.
Crucial Step: Filter off the solid NaBr precipitate.
Concentrate the filtrate to remove acetone.
Dissolve residue in DCM, wash with 10% Sodium Thiosulfate (to remove free iodine discoloration) and water.
Protocol C: Phase Transfer Catalysis (Green/Industrial)
Target: SN2 Substitution with water-soluble nucleophiles (e.g., Cyanide, Acetate) without using toxic dipolar solvents.
System: Toluene (Organic) / Water (Aqueous).
Rationale: This biphasic system uses a quaternary ammonium salt (Q⁺X⁻) to shuttle the nucleophile into the organic phase. In the organic phase, the nucleophile is poorly solvated (highly reactive) and water is excluded (preventing hydrolysis).
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (1–5 mol%).
Biphasic Setup:
Organic Phase: Dissolve Alkyl Bromide (1.0 equiv) and TBAB (0.05 equiv) in Toluene (3 volumes).
Aqueous Phase: Dissolve the Nucleophile (e.g., KCN or KOAc, 1.5 equiv) in minimal water (1 volume).
Mixing: Combine phases and stir rapidly (high shear is critical to maximize interfacial area).
Reaction: Heat to 80–90°C.
Mechanism:[1][4][8][9][10][11][12][13] The Q⁺ ion pairs with Nu⁻ at the interface, drags it into Toluene, reacts with R-Br, and returns as Q⁺Br⁻ to the aqueous phase to regenerate.
Workup:
Cool and stop stirring. The layers will separate instantly.
Remove the aqueous layer (waste).
Wash the organic layer with water.
Concentrate Toluene to obtain the product.
Advantage:[4][8][9][13][14] No DMF removal required; Toluene is easily recovered.
Troubleshooting & Optimization Logic
When SN2 reactions fail, the competing E2 elimination pathway is usually the culprit, particularly with secondary bromides or basic nucleophiles.[4]
Decision Tree for Reaction Optimization
Figure 2: Strategic decision tree for selecting reaction conditions based on substrate sterics and nucleophile basicity.
Critical Process Parameters (CPPs):
Concentration: SN2 is second-order.[15] Higher concentration (0.5M – 1.0M) favors the reaction. Dilution favors competing unimolecular processes.
Temperature: Heat increases the rate but also increases elimination (E2). For secondary bromides, keep temperature as low as possible to maintain rate.
Water Content: In aprotic protocols (A & B), water is a poison. It solvates the nucleophile and halts the reaction.[8] Ensure solvents are anhydrous (<500 ppm H₂O).
References
Master Organic Chemistry. Solvent Effects on SN2 Reactions.
[Link]
Chemistry LibreTexts. Characteristics of the SN2 Reaction.
[Link]
ACS Green Chemistry Institute. Solvent Selection Guides.
[Link][5]
Organic Chemistry Portal. Finkelstein Reaction Mechanism and Conditions.
[Link]
ScienceDirect. Phase Transfer Catalysis in Nucleophilic Substitution.
[Link]
Technical Support Center: Maintaining the Stereochemical Integrity of (S)-3-(Bromomethyl)tetrahydrofuran
Welcome to the technical support center for (S)-3-(Bromomethyl)tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral building block and a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (S)-3-(Bromomethyl)tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral building block and are encountering challenges in preserving its enantiomeric purity. Here, we will delve into the potential causes of racemization and provide actionable troubleshooting strategies and frequently asked questions to ensure the stereochemical integrity of your material.
Understanding the Challenge: The Fragility of a Chiral Center
(S)-3-(Bromomethyl)tetrahydrofuran is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. The therapeutic efficacy of the final active pharmaceutical ingredient (API) often depends on the precise three-dimensional arrangement of its atoms, making the stereochemical purity of this precursor paramount.[1] Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, leads to a loss of optical activity and can have significant consequences on the biological activity of the final drug product.[2][3]
The primary concern with (S)-3-(Bromomethyl)tetrahydrofuran is the potential for racemization at the C3 stereocenter. This can occur through various mechanisms, particularly those involving the formation of a planar intermediate that can be attacked from either face with equal probability, leading to a racemic mixture.[4]
Troubleshooting Guide: Diagnosing and Preventing Racemization
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis, work-up, purification, and storage of (S)-3-(Bromomethyl)tetrahydrofuran.
Synthesis & Reaction Conditions
Q1: I am synthesizing (S)-3-(Bromomethyl)tetrahydrofuran from (S)-3-(Hydroxymethyl)tetrahydrofuran and a brominating agent. My final product shows significant racemization. What are the likely causes?
A1: Racemization during the bromination of (S)-3-(Hydroxymethyl)tetrahydrofuran can be a significant issue. The most probable causes are related to the reaction mechanism and conditions:
SN1-type Mechanism: Certain brominating agents and reaction conditions can favor a substitution nucleophilic unimolecular (SN1) reaction pathway. This involves the formation of a planar carbocation intermediate at the C3 position after the departure of the leaving group (derived from the hydroxyl group). This planar intermediate can then be attacked by the bromide nucleophile from either the top or bottom face, leading to a racemic mixture of the (R) and (S) enantiomers.[4]
Acidic Conditions: The presence of strong acids can promote the formation of the carbocation intermediate, thereby facilitating racemization.[5] Some brominating agents, or their byproducts, can generate acidic conditions in the reaction mixture.
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for the formation of the carbocation intermediate, increasing the rate of racemization.[6]
Troubleshooting Steps:
Choice of Brominating Agent: Opt for reagents that favor a substitution nucleophilic bimolecular (SN2) mechanism, which proceeds with an inversion of configuration and preserves stereochemical purity. Common choices for this transformation include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) under carefully controlled conditions.
Control of Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Cryogenic conditions (e.g., -78 °C to 0 °C) are often employed to minimize side reactions, including racemization.
Use of a Non-polar, Aprotic Solvent: Solvents like diethyl ether or tetrahydrofuran (THF) are generally preferred as they are less likely to stabilize a carbocation intermediate compared to polar, protic solvents.
Addition of a Mild Base: In some cases, the addition of a non-nucleophilic base, such as pyridine or 2,6-lutidine, can scavenge any acidic byproducts and prevent the formation of a carbocation.
Work-up & Purification
Q2: I've successfully synthesized (S)-3-(Bromomethyl)tetrahydrofuran with high enantiomeric excess (ee), but I'm losing stereochemical purity during the work-up and purification steps. Why is this happening?
A2: The work-up and purification stages are critical for maintaining the enantiomeric purity of your product. Several factors can contribute to racemization during these steps:
Aqueous Work-up with pH Extremes: Exposure to strongly acidic or basic aqueous solutions during the work-up can catalyze racemization, potentially through the formation of an oxonium ion intermediate that can equilibrate.[5]
Prolonged Heating during Solvent Evaporation: As mentioned earlier, heat can promote racemization.[6] Extended exposure to elevated temperatures during solvent removal under reduced pressure can be detrimental.
Chromatography on Silica Gel: Silica gel is weakly acidic and can, in some cases, contribute to the degradation or racemization of sensitive compounds, especially if the product is on the column for an extended period.
Troubleshooting Steps:
Neutral Work-up: Whenever possible, perform the aqueous work-up under neutral conditions. If an acidic or basic wash is necessary, use dilute solutions and minimize the contact time.
Gentle Solvent Removal: Use a rotary evaporator at the lowest practical temperature and pressure to remove the solvent. Avoid prolonged heating of the concentrated product.
Alternative Purification Methods:
Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method that avoids contact with acidic stationary phases.
Preparative HPLC: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used for purification, though it is more suitable for smaller scales.[7]
Neutral Alumina Chromatography: If column chromatography is necessary, consider using neutral or basic alumina as the stationary phase to avoid acidic conditions.
Storage & Handling
Q3: My stored (S)-3-(Bromomethyl)tetrahydrofuran has decreased in enantiomeric purity over time. What are the best storage practices?
A3: The stability of (S)-3-(Bromomethyl)tetrahydrofuran during storage is crucial for its long-term use. Racemization can occur even at room temperature over extended periods, a phenomenon known as autoracemization.[2]
Recommended Storage Conditions:
Parameter
Recommendation
Rationale
Temperature
Store at low temperatures, ideally at or below 4 °C.
Reduces the rate of potential racemization reactions.[6]
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
Prevents oxidation and potential side reactions.[8]
Container
Use an amber glass vial or a container that protects from light.
Light can potentially catalyze degradation or racemization.
Purity
Ensure the material is free from acidic or basic impurities before storage.
These impurities can act as catalysts for racemization.
Frequently Asked Questions (FAQs)
Q: How can I accurately determine the enantiomeric excess (ee) of my (S)-3-(Bromomethyl)tetrahydrofuran?
A: The most reliable methods for determining the enantiomeric excess of chiral compounds are:
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for ee determination. It involves using a column with a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.[9]
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase to separate the enantiomers. This method is suitable for volatile and thermally stable compounds.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the calculation of the ee.[11]
Q: Can I use (S)-3-(Bromomethyl)tetrahydrofuran that has partially racemized?
A: This depends entirely on the specific requirements of your synthesis. For many pharmaceutical applications, a very high enantiomeric excess (often >99%) is required.[1] Using a partially racemized starting material will lead to a diastereomeric mixture in the subsequent steps, which can be difficult and costly to separate. It is generally advisable to start with material of the highest possible enantiomeric purity.
Q: Is there a way to resolve a racemic mixture of 3-(Bromomethyl)tetrahydrofuran?
A: Chiral resolution of a racemic mixture is possible but can be a challenging and inefficient process.[11] Methods include:
Classical Resolution: This involves reacting the racemate with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by crystallization or chromatography. The resolving agent is then removed to yield the pure enantiomers.
Enzymatic Resolution: Certain enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Preparative Chiral Chromatography: As mentioned earlier, this can be used to separate the enantiomers on a larger scale.
Given the potential difficulties, preventing racemization in the first place is the most effective strategy.
Visualizing the Problem: Racemization Mechanism
The following diagram illustrates a potential SN1-type racemization pathway for (S)-3-(Bromomethyl)tetrahydrofuran.
Caption: Potential SN1-type racemization mechanism of (S)-3-(Bromomethyl)tetrahydrofuran.
Experimental Protocol: Synthesis of (S)-3-(Bromomethyl)tetrahydrofuran from (S)-3-(Hydroxymethyl)tetrahydrofuran with Minimized Racemization
This protocol is provided as a general guideline and may require optimization for your specific setup.
Under an inert atmosphere (argon or nitrogen), dissolve (S)-3-(Hydroxymethyl)tetrahydrofuran (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
Cool the solution to -10 °C in an ice-salt bath.
Slowly add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.
After the addition is complete, allow the reaction mixture to stir at -10 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
Separate the organic layer and wash it sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
The crude product can be purified by vacuum distillation to afford (S)-3-(Bromomethyl)tetrahydrofuran.
Analytical Verification:
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
References
BYJU'S. (2022, July 21). Chirality, Racemisation and Optical activity of Haloalkanes. [Link]
Allen. Chirality, Racemisation & Optical Activity in Organic Chemistry. [Link]
Tomizuka, A., & Moriyama, K. (2019). Mechanistic studies of the racemization in the bromoetherification. ResearchGate. [Link]
University of Bath. Determination of enantiomeric excess. [Link]
Oreate AI Blog. (2026, January 16). Understanding Racemization: The Transformation of Optical Activity. [Link]
Sánchez, F. G., & Gallardo, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemometrics, 26(1-2), 1-7. [Link]
Tandon, V. K., Wynberg, H., & van Leusen, A. M. (1983). SYNTHESIS OF ENANTIOMERICALLY PURE (S)-(+)-3-HYDROXYTETRAHYDROFURAN AND ITS R-ENANTIOMER FROM MALIC OR TARTARIC ACID. University of Groningen research portal. [Link]
Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. [Link]
Patai, S. (Ed.). (1992). The Chemistry of Functional Groups, Supplement E: The chemistry of ethers, crown ethers, hydroxyl groups and their sulphur analogues. John Wiley & Sons.
The University of Manchester. Racemisation in Chemistry and Biology. [Link]
Google Patents. (1991). EP0367515B1 - Method of racemization of optically active tetrahydrofuran 2-carboxylic acid.
MDPI. (2018, October 29). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. [Link]
BORZUYA UNIVERSITY. (2017, May 23). Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. [Link]
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. [Link]
Amanote Research. Synthesis of Enantiomerically Pure. [Link]
PMC. Capturing the free energy of transition state stabilization: insights from the inhibition of mandelate racemase. [Link]
Harvard University. Publications | Andrew G Myers Research Group. [Link]
Albericio, F., et al. (2014). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry, 13(3), 758-766. [Link]
PMC. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. [Link]
European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Handling (S)-3-(Bromomethyl)tetrahydrofuran
Topic: Stability & Optimization in Basic Conditions
Document ID: TSC-BTHF-001
Last Updated: 2025-05-15
Executive Summary: The Stability Paradox
(S)-3-(Bromomethyl)tetrahydrofuran is a valuable chiral building block, but it possesses a "stability paradox." While the tetrahydrofuran (THF) ring itself is generally robust against bases, the 3-bromomethyl side chain introduces a specific vulnerability:
-elimination .
Users frequently encounter low yields or loss of optical purity when attempting alkylation reactions (e.g., attaching the THF ring to a nucleophile). This is rarely due to the degradation of the ring itself, but rather the base-promoted conversion of the reagent into 3-methylenetetrahydrofuran , an achiral alkene.
Key Takeaway: The success of your reaction depends on modulating the Basicity vs. Nucleophilicity ratio. You must favor substitution (
) over elimination ().
The Degradation Mechanism (Why it Fails)
When a base (
) is too strong or sterically hindered, it ignores the electrophilic carbon attached to the bromine. Instead, it abstracts the proton at the C3 position (the chiral center).
Pathway Analysis
Desired Pathway (
): Nucleophile attacks the carbon. Stereochemistry at C3 is retained .
Failure Pathway (
): Base removes the proton at C3. The electrons form a double bond, expelling the bromide. The product is 3-methylenetetrahydrofuran .[1][2]
Consequence: The C3 carbon becomes
hybridized (planar). The chirality is lost.
Figure 1: Kinetic competition between productive substitution (
) and destructive elimination ().
Troubleshooting Guide & FAQs
Scenario A: "My yield is low, and I see new peaks in the NMR around 4.9–5.0 ppm."
Diagnosis: You are observing Elimination . The peaks at ~5.0 ppm correspond to the exocyclic double bond of 3-methylenetetrahydrofuran.
Root Cause: The base used was likely too strong (high pKa) or the reaction temperature was too high.
Corrective Actions:
Switch Bases: If using
, , or , switch to milder bases like , , or .
Lower Temperature:
elimination has a higher activation energy than . Run the reaction at 0°C or room temperature; avoid reflux until the reagent is consumed.
Change Solvent: If using THF, switch to a polar aprotic solvent like DMF or Acetonitrile . These solvents accelerate
reactions significantly, allowing the substitution to outcompete elimination.
Scenario B: "The product is racemic (0% ee), but the yield is good."
Diagnosis: This is rare for this specific reagent unless the mechanism involves a radical intermediate or severe conditions.
Likely Reality: You likely formed the elimination product (achiral) and then re-added a nucleophile across the double bond non-stereoselectively, or your analytical method is detecting the byproduct.
Check: Ensure your chiral HPLC/GC method separates the elimination byproduct from the racemic product. They often have different polarities.
Scenario C: "The reagent degrades in the bottle."
Diagnosis: Peroxide formation or Hydrolysis.
Protocol:
Peroxides: Like all THF derivatives, this molecule forms explosive peroxides upon exposure to air.[3] Test with starch-iodide paper.
Hydrolysis: The
bond is sensitive to moisture. Storage must be under Argon/Nitrogen at 4°C.
Optimization Protocols
Base Compatibility Matrix
Use this table to select the appropriate base for your nucleophile.
Base Category
Examples
Risk Level
Recommendation
Weak Inorganic
,
Low
Preferred. Slow reaction, but high chiral retention. Use with DMF/DMSO.
Mod. Inorganic
,
Low-Medium
Excellent Balance. Cesium effect often boosts yield.
Amine Bases
, DIPEA, Pyridine
Medium
Can act as nucleophiles themselves (quaternization). Use sterically hindered bases (DIPEA) if necessary.
Strong/Bulky
, , LDA
Critical
Avoid. High risk of E2 elimination to 3-methyleneTHF.
Hydroxides
,
High
High risk of hydrolysis (OH replacing Br) or elimination.
Standard Operating Procedure (SOP): Safe Alkylation
Target: Coupling (S)-3-(Bromomethyl)THF with a Phenol or Amine.
Preparation: Dry the nucleophile (phenol/amine) and solvent (DMF or MeCN) thoroughly. Water acts as a competing nucleophile.
Deprotonation (Pre-step):
Dissolve Nucleophile (1.0 equiv) in solvent.
Add Base (
, 1.5 equiv).
Stir at RT for 30 mins before adding the bromide. This ensures the base is "busy" with the nucleophile and not free to attack the reagent.
Addition:
Cool the mixture to 0°C.
Add (S)-3-(Bromomethyl)THF (1.1 equiv) dropwise.
Reaction: Allow to warm to RT. Monitor by TLC/LCMS.
Stop point: When the starting bromide is consumed. Do not "cook" the reaction overnight if finished.
Decision Tree for Troubleshooting
Figure 2: Logical flow for diagnosing reaction failures.
References
Sigma-Aldrich. (n.d.). 3-(Bromomethyl)tetrahydrofuran Product Specification. Retrieved from
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions (Hofmann vs. Zaitsev). Retrieved from
Technical Support Center: Troubleshooting Low Yields in Tetrahydrofuran (THF) Methylation
Welcome to the technical support center for troubleshooting tetrahydrofuran (THF) methylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for troubleshooting tetrahydrofuran (THF) methylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and practical, field-proven insights to help you diagnose and resolve issues leading to low reaction yields.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose the potential cause of low yields based on the specific symptoms observed during your experiment.
Q1: My THF methylation reaction has a very low conversion rate, and I'm recovering a significant amount of starting material. What are the first things I should check?
Low conversion is often indicative of an issue with one of the core components of the reaction: the substrate, the reagents, or the reaction conditions. A systematic approach to troubleshooting is crucial.
Initial Diagnostic Workflow:
Reagent & Solvent Purity: The purity of your starting materials is paramount.
THF Purity & Anhydrous Conditions: Tetrahydrofuran is notoriously hygroscopic and can contain inhibitors from the manufacturer (like BHT). Water will quench most organometallic reagents and strong bases used in methylation. Peroxides, which can form in aged THF, can also interfere with the reaction.
Actionable Step: Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or purchase high-purity anhydrous THF and use it immediately after opening. For a detailed protocol on preparing anhydrous THF, please refer to the "Experimental Protocols" section below.
Methylating Agent Activity: The activity of your methylating agent can degrade over time, especially if not stored under inert conditions.
Actionable Step: If possible, titrate your organometallic reagent (e.g., MeLi, MeMgBr) to determine its exact molarity. For solid reagents, ensure they have been stored correctly and are free-flowing, not discolored or clumped. Consider performing a test reaction with a known, reliable substrate to confirm the reagent's activity.
Reaction Setup & Inert Atmosphere: Many THF methylation reactions are highly sensitive to air and moisture.
Actionable Step: Ensure all your glassware was properly oven-dried or flame-dried before use. The reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen. Check for any potential leaks in your system.
Temperature Control: The temperature at which the reaction is carried out is critical.
Actionable Step: Double-check the temperature of your reaction mixture. For reactions requiring low temperatures (e.g., -78 °C), ensure your cooling bath is maintained at the correct temperature throughout the addition of reagents and the reaction time.
The following diagram illustrates a logical flow for troubleshooting low conversion in THF methylation reactions.
Caption: Troubleshooting workflow for low conversion in THF methylation.
Q2: My reaction is producing a complex mixture of byproducts instead of the desired 2-methyltetrahydrofuran. What are the likely side reactions?
The formation of multiple byproducts suggests that either your reaction conditions are too harsh, or a competing reaction pathway is being favored.
Common Side Reactions and Their Causes:
Ring-Opening Polymerization: This is a very common side reaction, especially under strongly acidic or basic conditions, or at elevated temperatures. The ether linkage of THF can be cleaved, leading to polymerization.
Causality: The Lewis acidity of some methylating agents or the presence of protic acid impurities can initiate the ring-opening of THF.
Solution: Maintain the recommended reaction temperature. If using a strong Lewis acidic methylating agent, consider adding a coordinating solvent or using a less reactive agent.
Elimination Reactions: Depending on the specific reagents and conditions, elimination reactions can occur, leading to the formation of unsaturated products.
Causality: Strong, non-nucleophilic bases can promote elimination pathways.
Solution: Carefully select your base and control the reaction temperature.
Over-methylation or Isomerization: In some cases, methylation can occur at other positions on the THF ring, or the product can isomerize under the reaction conditions.
Solution: Re-evaluate your catalyst or reagent system for selectivity. Shorter reaction times may also be beneficial.
The following diagram illustrates potential side reactions in THF methylation.
Caption: Competing reaction pathways in the methylation of THF.
Frequently Asked Questions (FAQs)
Q3: What are the most common methods for THF methylation, and how do I choose the right one?
The choice of method depends on factors like desired scale, available reagents, and required selectivity.
Can require multiple steps, potential for byproduct formation
Catalytic C-H Activation
Various transition metal catalysts (e.g., Ru, Rh) with a methyl source
Often requires higher temperatures and specific ligands
Can be highly selective, atom-economical
Catalyst can be expensive and sensitive, optimization may be required
For laboratory-scale synthesis where high reactivity is needed, organometallic addition is often the first choice. For larger-scale or process chemistry applications, catalytic methods are gaining traction due to their efficiency and selectivity.
Q4: How critical is the solvent grade, and can I use stabilized THF?
The solvent grade is absolutely critical. Using a lower grade of THF is one of the most common reasons for reaction failure. Stabilized THF contains inhibitors like butylated hydroxytoluene (BHT) to prevent peroxide formation. These inhibitors can interfere with your reaction, especially if it involves radical intermediates or highly reactive organometallics.
Recommendation: For sensitive reactions, always use unstabilized, anhydrous THF. If you only have access to stabilized THF, it should be purified by distillation prior to use.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Tetrahydrofuran
Disclaimer: This procedure should only be performed by trained personnel in a well-ventilated fume hood.
Materials:
THF (reagent grade)
Sodium metal
Benzophenone
Distillation apparatus
Inert gas source (Argon or Nitrogen)
Procedure:
Pre-drying: Decant THF from any visible water. Add sodium wire or chunks to the THF and let it sit overnight. The sodium will react with the bulk of the water.
Setup: Assemble the distillation apparatus and ensure all glassware is oven-dried and cooled under a stream of inert gas.
Indicator: In the distillation flask, add a small amount of benzophenone (enough to give a pale yellow color) and fresh sodium metal to the pre-dried THF.
Reflux: Heat the mixture to reflux under a positive pressure of inert gas. The solution will turn a deep blue or purple color. This indicates that the solvent is anhydrous and oxygen-free. The benzophenone ketyl radical anion that is formed is a potent scavenger of water and oxygen.
Distillation: Once the blue/purple color persists, distill the THF directly into a receiving flask that has been purged with inert gas.
Storage: The freshly distilled, anhydrous THF should be used immediately or stored under an inert atmosphere over molecular sieves.
References
Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Ring-Opening of Epoxides. Organic Syntheses, 81, 1. [Link]
Davies, H. M. L., & Manning, J. R. (2008). Catalytic C–H functionalization by metal–carbenoid and metal–nitrenoid insertion. Nature, 451(7177), 417-424. [Link]
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
Optimization
Technical Support Center: Purification of Volatile Chiral Alkyl Bromides
Core Directive Objective: Purify volatile chiral alkyl bromides (secondary/tertiary) via distillation while preventing racemization and chemical decomposition. Primary Risks: Thermal racemization (via carbocation interme...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive
Objective: Purify volatile chiral alkyl bromides (secondary/tertiary) via distillation while preventing racemization and chemical decomposition.
Primary Risks: Thermal racemization (via carbocation intermediates), HBr elimination (dehydrobromination), and hydrolysis.
Module 1: The Stability Paradox & Thermal Management
The Challenge:
Chiral alkyl bromides (e.g., (R)-2-bromobutane) are kinetically unstable. Heating them to their atmospheric boiling point often provides enough energy to overcome the activation barrier for ionization (
bond cleavage). Once the planar carbocation forms ( pathway), the stereochemical information is lost, resulting in a racemic mixture. Furthermore, the formation of HBr (via elimination) catalyzes further decomposition.
Protocol 1: The "Isothermal Integrity" Vacuum Setup
Goal: Distill at the lowest possible temperature (
is the target).
Step-by-Step Methodology:
Vacuum Calculation: Do not guess. Use a Nomograph to predict the boiling point.[1]
Rule of Thumb: Halving the pressure reduces the boiling point by ~10-15°C.
Target: Aim for a vacuum level that allows distillation at < 50°C .
The "Iron-Free" Rule:
Issue: Stainless steel packing or column mesh can release trace Iron(III), a Lewis acid that catalyzes dehydrobromination.
Solution: Use only glass (Vigreux) or ceramic (Raschig rings/Berl saddles) packing. Avoid steel wool.
Adiabatic Control:
Insulate the column with silvered vacuum jackets or glass wool.
Why: Minimizes the "wall effect" where refluxing liquid on cold glass requires higher pot temperatures to drive vapor up, increasing thermal stress on the bulk liquid.
Troubleshooting Guide: Racemization
Symptom
Probable Cause
Corrective Action
Loss of ee% (Optical Purity)
Pot Temperature too high
Increase vacuum depth (< 5 mmHg). Switch to short-path distillation to reduce residence time.
Acidic Impurities
Acid catalyzes racemization.[2] Pre-wash crude with cold and dry over before distillation.
Extended Reflux
High reflux ratios increase "thermal history." Reduce reflux ratio (accept lower theoretical plates) to speed up throughput.
Module 2: Chemical Stabilization (The "Epoxide" Method)
The Critical Insight:
Alkyl bromides degrade into alkenes and HBr. This HBr is autocatalytic—it accelerates further decomposition and racemization. Standard bases (amines) are nucleophilic and will destroy your product via substitution (
).
The Solution: Non-Volatile Epoxide Scavengers
Reference: US Patent 8,492,598 (Methods of removing impurities from alkyl bromides)
Protocol 2: The Acid-Scavenging Distillation
Select Stabilizer: Use a high-boiling epoxide such as 1,2-epoxydecane or 1,2-epoxydodecane .
Dosage: Add 0.5% - 1.0% (w/w) of the epoxide directly to the distillation pot.
Mechanism: The epoxide acts as an "acid sponge." It reacts irreversibly with any generated HBr to form a chemically inert bromohydrin.
Advantage:[1][3][4][5][6][7] Unlike solid carbonates, this is a homogeneous solution (better contact). Unlike amines, it is non-nucleophilic toward the alkyl bromide at distillation temps.
Execution: Distill as normal. The epoxide and the bromohydrin byproduct remain in the pot (residue) due to their high boiling points.
Module 3: Volatility & Cold Trap Management
The Challenge:
Volatile alkyl bromides (e.g., 2-bromopropane, 2-bromobutane) have high vapor pressures. Under high vacuum, they can bypass the condenser and destroy your vacuum pump oil, leading to pressure fluctuations and pump failure.
Workflow Diagram: The Safe-Path Setup
Caption: Figure 1. Optimized vacuum distillation setup for volatile chiral halides. Note the placement of the Cold Trap to protect the pump from product loss.
FAQ: Vacuum & Volatility
Q: My product is collecting in the cold trap, not the receiver. Why?A: Your main condenser is too warm, or your vacuum is too deep for the condenser's capacity.
Fix: Raise the pressure slightly (use a bleed valve or manostat) or lower the main condenser coolant temperature to at least 20°C below the boiling point at that pressure.
Q: The pressure is fluctuating wildly.A: This is likely "bumping" or HBr off-gassing.
Fix: Ensure you are stirring vigorously (magnetic stir bar). If HBr is forming, the pressure spikes are gas generation—add more epoxide stabilizer.
Module 4: Decision Tree for Process Failure
Use this logic flow to diagnose purity issues post-distillation.
Caption: Figure 2. Diagnostic logic for identifying the root cause of purification failure (Racemization vs. Chemical Decomposition).
References
US Patent 8,492,598 B2 . Methods of removing impurities from alkyl bromides during distillation and distillate produced therein. Google Patents. Link
Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Armarego, W. L. F.Purification of Laboratory Chemicals. Butterworth-Heinemann.
Agilent Technologies. Enantiomer separation of racemic alkyl bromides. Application Note. (For analytical verification method). Link
Sigma-Aldrich. Pressure-Temperature Nomograph. (Tool for vacuum/boiling point calculation).[1][2][8][9] Link
Technical Guide: (S)-3-(Bromomethyl)tetrahydrofuran vs. (S)-3-(Tosyloxymethyl)tetrahydrofuran
Executive Summary The Verdict: For most medicinal chemistry and Process R&D applications, (S)-3-(tosyloxymethyl)tetrahydrofuran (3-THF-OTs) is the superior reagent due to its crystallinity, which facilitates purification...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Verdict: For most medicinal chemistry and Process R&D applications, (S)-3-(tosyloxymethyl)tetrahydrofuran (3-THF-OTs) is the superior reagent due to its crystallinity, which facilitates purification without high-vacuum distillation, and its higher reactivity toward heteroatom nucleophiles (O, N, S).
(S)-3-(Bromomethyl)tetrahydrofuran (3-THF-Br) serves as a viable alternative primarily when atom economy is paramount or when reaction conditions (e.g., high temperature, strong Lewis acids) might degrade the sulfonate ester.
Molecular Profile & Physical Properties
The choice between the bromide and tosylate analogs often comes down to handling characteristics rather than pure reactivity.
Both reagents introduce the (S)-tetrahydrofuran-3-yl-methyl motif via Nucleophilic Substitution (SN2). However, the leaving group (LG) dictates the kinetics and side-reaction profile.
Leaving Group Ability (Solvolysis & SN2)
The tosylate anion (
) is a weaker conjugate base () compared to the bromide ion (). While both are excellent leaving groups, the tosylate often exhibits faster kinetics in polar aprotic solvents (DMF, DMSO) because the C-O bond cleavage in the transition state is energetically favorable compared to the C-Br bond in many nucleophilic attacks.
Mechanism Visualization
The following diagram illustrates the reaction coordinate and the competitive elimination pathway.
Caption: Comparative reaction pathways.[2][3][4][5][6][7][8] Note that while OTs is bulkier, its electronic pull accelerates the SN2 pathway significantly.
The "Finkelstein" Equalizer
If using the Bromide (3-THF-Br), reactivity can be boosted to match or exceed the Tosylate by adding catalytic Sodium Iodide (NaI) in acetone or MEK.
Mechanism:
Benefit: The in-situ generated iodide is a far superior leaving group, accelerating the reaction with the target nucleophile.
Case Studies & Applications
Case Study A: Synthesis of SGLT2 Inhibitors (e.g., Empagliflozin intermediates)
In the synthesis of gliflozin-class drugs, the ether linkage is often formed between a phenol and the THF ring.
Rationale: Sulfonates are not compatible with Grignard formation (Mg attacks the sulfur or displaces the OTs in complex ways). The bromide reacts with Mg turnings to form the corresponding Grignard reagent, allowing for C-C bond formation.
Experimental Protocols
Protocol A: C-O Coupling using the Tosylate
Use for: Phenols, Alcohols, Carboxylic Acids.
Materials:
(S)-3-(Tosyloxymethyl)tetrahydrofuran (1.0 eq)
Phenol derivative (1.1 eq)
(2.0 eq) or
Solvent: DMF or Acetonitrile (Anhydrous)
Procedure:
Dissolution: Dissolve the phenol in DMF (0.5 M) under
atmosphere.
Deprotonation: Add the base and stir at RT for 30 mins to generate the phenoxide.
Addition: Add (S)-3-(Tosyloxymethyl)tetrahydrofuran as a solid in one portion.
Reaction: Heat to 60–80 °C. Monitor by TLC/HPLC.
Note: OTs displacement is usually complete within 4-12 hours.
Workup: Dilute with EtOAc, wash 3x with water (removes DMF and CsOTs), dry over
, and concentrate.
Protocol B: Finkelstein-Assisted Amination using the Bromide
Use for: Secondary amines, Anilines.
Materials:
(S)-3-(Bromomethyl)tetrahydrofuran (1.0 eq)
Amine (1.2 eq)
(2.0 eq)
Catalyst: NaI (0.1 eq)
Solvent: Acetonitrile or Acetone
Procedure:
Setup: Combine amine, base, and NaI in the solvent.
Addition: Add the liquid bromide via syringe.
Reflux: Heat to reflux (Acetone: 56°C, MeCN: 82°C).
Mechanism:[3][4][7][8][9][10] NaI converts R-Br to R-I in situ; Amine displaces I.
Workup: Filter off solids (inorganic salts). Concentrate filtrate.
Decision Matrix
Use the following flowchart to select the correct reagent for your specific pathway.
Caption: Strategic selection guide based on reaction type and processing scale.
Stability & Safety Profile
Peroxide Formation
Both compounds contain the tetrahydrofuran ether linkage.[11]
Risk: THF rings can auto-oxidize to form explosive peroxides at the alpha-position (C2/C5).
Mitigation: Test with peroxide strips before distillation or heating. Store under inert gas (Argon/Nitrogen).
Hydrolysis
Tosylate: Sensitive to moisture. Prolonged storage in humid air will generate p-toluenesulfonic acid (TsOH) and the alcohol. The acid byproduct can catalyze further decomposition. Store in a desiccator.
Bromide: Relatively stable to moisture but should be kept dry to prevent gradual hydrolysis to HBr (corrosive).
Empagliflozin Synthesis Patent. Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate. Patent Application IN201721045887. Link
General Reactivity of THF Derivatives. ChemicalBook. Tetrahydrofuran Properties and Reactivity.[8][11][12][13]Link
Finkelstein Reaction Parameters. LibreTexts Chemistry. Halogen Substitution via Finkelstein Conditions.Link
Safety of Ethers. Sigma-Aldrich. Peroxide Forming Solvents and Reagents.Link
Distinguishing (R) and (S) Enantiomers of 3-(Bromomethyl)tetrahydrofuran: A Comparative Technical Guide
This guide outlines the definitive technical methodology for distinguishing the (R) and (S) enantiomers of 3-(bromomethyl)tetrahydrofuran. It addresses the common confusion between ring-substituted and exocyclic-substitu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the definitive technical methodology for distinguishing the (R) and (S) enantiomers of 3-(bromomethyl)tetrahydrofuran. It addresses the common confusion between ring-substituted and exocyclic-substituted tetrahydrofuran (THF) derivatives and provides actionable analytical protocols.[1][2]
Executive Summary
The distinction between (R)- and (S)-3-(bromomethyl)tetrahydrofuran (CAS 165253-29-2 for racemate) is critical in the synthesis of chiral bioactive molecules, including nucleoside analogs and Halaven (Eribulin) intermediates.[2] Unlike 3-hydroxytetrahydrofuran (where the substituent is directly on the ring), 3-(bromomethyl)tetrahydrofuran possesses an exocyclic stereocenter at the C3 position.[1][2]
This guide establishes that (S)-3-(bromomethyl)tetrahydrofuran is synthetically derived from (S)-(+)-tetrahydro-3-furanmethanol , retaining the stereochemical configuration of the C3 center. Analytical differentiation is best achieved via chiral HPLC or by establishing synthetic lineage from certified chiral precursors (e.g., L-Malic acid derivatives), as the optical rotation of the bromide itself can be low and solvent-dependent.[1][2]
Part 1: Structural Analysis & CIP Assignment
To autonomously determine the configuration, one must apply the Cahn-Ingold-Prelog (CIP) priority rules to the C3 chiral center.[2]
CIP Priority Logic
The C3 carbon is bonded to four distinct groups. The priority is determined by the atomic number of the atoms in the first shell, then the second shell.[1][2]
(S)-Enantiomer: When H is in the back, the sequence 1 → 2 → 3 moves Counter-Clockwise .[1][2]
(R)-Enantiomer: When H is in the back, the sequence 1 → 2 → 3 moves Clockwise .[1][2]
Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for 3-(bromomethyl)tetrahydrofuran.
Part 2: Distinction by Synthesis (The "Genealogy" Method)[1]
The most reliable method for assignment in a synthetic setting is traceability.[2] The bromination of the hydroxymethyl precursor occurs at the exocyclic carbon, retaining the configuration at the C3 chiral center.[2]
Reaction: Conversion of -OH to -Br (e.g., via Appel reaction or Mesylation/Bromination).
Outcome: Since the bond to the chiral C3 carbon is not broken, (S)-Alcohol yields (S)-Bromide .[1]
Note on Optical Rotation:
While the (S)-alcohol is dextrorotatory (+), the sign of the bromide may vary depending on solvent and concentration.[1][2] Therefore, synthetic origin is superior to single-point polarimetry for absolute assignment.[2]
[1][2][3][4][5][6][7]
Part 3: Analytical Comparison Guide
Method 1: Chiral HPLC (Gold Standard)
Chiral chromatography provides the most precise determination of enantiomeric excess (ee).[1][2] Because the molecule lacks a strong chromophore (UV active groups like phenyl), detection can be challenging at standard wavelengths (254 nm).[1][2]
Recommended Protocol:
Column: Polysaccharide-based (e.g., Chiralpak IA/IB or Chiralcel OD-H).[1]
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).[2]
Detection: UV at 210-220 nm (low UV) or Refractive Index (RI) detector.[2]
Prepare a solution of c = 1.0 (1 g/100 mL) in CHCl₃ or MeOH.[2]
Measure at 20°C using the Sodium D line (589 nm).[1][2]
Compare against the precursor's sign if the bromide value is unknown in literature.[2]
(S)-Precursor is (+); (S)-Bromide is typically expected to follow the same trend or be compared to a reference standard.[1]
Part 4: Experimental Protocols
Protocol A: Determination of Enantiomeric Excess via Chiral GC (Alternative)
For volatile liquids like 3-(bromomethyl)tetrahydrofuran, Chiral Gas Chromatography (GC) is often superior to HPLC due to lack of UV chromophores.[1][2]
Biological Activity Comparison of Chiral Tetrahydrofuran Derivatives
Executive Summary & Technical Scope The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, acting as a critical hydrogen-bond acceptor and a rigid spacer that orients pharmacophores in 3D space...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Scope
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, acting as a critical hydrogen-bond acceptor and a rigid spacer that orients pharmacophores in 3D space. However, the biological efficacy of THF-containing derivatives is governed strictly by chirality .
This guide provides a rigorous comparison of chiral THF derivatives, specifically focusing on Bis-THF HIV protease inhibitors and Annonaceous Acetogenins . We analyze how stereochemical inversion shifts activity from picomolar potency to complete inertness, supported by experimental protocols and structural logic.
Case Study A: Bis-Tetrahydrofuran (Bis-THF) HIV-1 Protease Inhibitors
The development of Darunavir (Prezista) established the bis-THF moiety as a superior P2 ligand compared to the mono-THF of Amprenavir. The fused ring system maximizes van der Waals contacts and hydrogen bonding within the S2 subsite of the HIV-1 protease.
Stereochemical Activity Landscape
The biological activity of bis-THF derivatives is highly sensitive to the configuration at the bridgehead carbons and the substituent positions.
Compound Variant
Configuration
Ki (Enzyme Inhibition)
Antiviral IC50 (MT-2 Cells)
Mechanism of Failure/Success
Darunavir (Optimal)
(3R,3aS,6aR)
16 pM
4.1 nM
Forms dual H-bonds with Asp29/Asp30 backbone amides.
Enantiomer (ent-DRV)
(3S,3aR,6aS)
> 10,000 pM
> 1000 nM
Steric clash with S2 subsite; loss of backbone H-bonds.
C4-Methoxy Derivative (23c)
(3R,3aS,6aR) with anti-OMe
2.9 pM
2.4 nM
Methoxy oxygen engages Gly-48 via water-mediated H-bond.[1]
C4-Methoxy Epimer
(3R,3aS,6aR) with syn-OMe
150 pM
45 nM
Altered vector of methoxy group disrupts water network.
Data Source: Derived from Ghosh et al. (2011) and subsequent SAR studies [1, 4].
Mechanistic Logic (DOT Visualization)
The following diagram illustrates the critical binding network of the optimal (3R,3aS,6aR)-bis-THF ligand versus its inactive counterparts.
Caption: Interaction map showing the critical H-bond network enabled only by the (3R,3aS,6aR) configuration.
Case Study B: Annonaceous Acetogenins (Mitochondrial Complex I Inhibitors)
Acetogenins represent a class of natural products where the THF ring (mono- or bis-) is flanked by hydroxyl groups.[2][3] They inhibit NADH:ubiquinone oxidoreductase (Complex I).[2][4][5]
Comparative Cytotoxicity (SAR)
The potency depends on the relative stereochemistry of the THF ring and the flanking hydroxyls (threo vs. erythro).
Structural Motif
Stereochemistry
Cytotoxicity (ED50, µg/mL) vs A-549
Activity Interpretation
Bullatacin (Bis-THF)
threo-trans-threo-trans-erythro
10⁻⁷ (Extremely Potent)
Optimal distance/orientation for chelation of Fe-S centers in Complex I.
Bullatacinone
Isomeric ketone variant
10⁻³
Loss of one flanking OH reduces binding affinity.
Mono-THF Analogs
threo/trans/erythro
10⁻² to 10⁻⁴
Generally less potent than bis-THF; "trans" ring arrangement is preferred.
Synthetic Diastereomers
cis-THF ring
> 10⁻¹ (Weak)
Cis-configuration distorts the alkyl tail alignment, preventing membrane insertion.
Data Source: Compiled from comparative studies on Annonaceae extracts [2, 5].
Experimental Methodologies
To replicate these findings or synthesize novel derivatives, the following protocols must be strictly adhered to. These workflows prioritize self-validation —ensuring the scientist knows the experiment worked before proceeding.
Protocol: Chemoenzymatic Synthesis of Chiral Bis-THF
Objective: Obtain optically pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (the "Darunavir alcohol").[6]
Immobilization: Suspend Lipase PS-30 in the solvent mixture.
Kinetic Resolution: Add racemic alcohol (0.1 M). Stir at 23°C for 12–24 hours.
Mechanism: The enzyme selectively acetylates the (3R,3aS,6aR) enantiomer (or the unwanted one depending on specific lipase strain, verify with literature). For PS-30, it typically acetylates the (R)-isomer.
Monitoring (Self-Validation):
Take aliquots every 2 hours.
Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).
Stop Condition: When conversion reaches 50% exactly.
Separation: Filter enzyme. Evaporate solvent. Separate the acetate (product) from the unreacted alcohol via silica gel chromatography.
Hydrolysis: Treat the acetate with K₂CO₃/MeOH to recover the chiral alcohol.
Critical Checkpoint: The enantiomeric excess (ee) must be >99% for biological relevance. Any value <95% requires re-crystallization.
Protocol: MTT Cytotoxicity Assay for THF Derivatives
Objective: Determine IC50 values for mitochondrial inhibition.
Workflow:
Seeding: Plate A-549 or MT-2 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h for adhesion.
Treatment: Add THF derivatives (dissolved in DMSO) in a serial dilution (e.g., 100 µM down to 1 pM).
Control 1 (Negative): 0.1% DMSO only.
Control 2 (Positive): Rotenone (known Complex I inhibitor).
Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.[9]
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve crystals.
Quantification: Read Absorbance at 570 nm.
Self-Validation (Linearity Check):
Plot Absorbance vs. Cell Number from a standard curve. If R² < 0.98, the assay is invalid (likely due to metabolic saturation).
Synthesis & Logic Visualization
The synthesis of these chiral centers often relies on substrate-controlled diastereoselectivity.
Caption: Chemoenzymatic workflow for isolating the bioactive THF enantiomer.
Acetogenins from Annonaceae, inhibitors of mitochondrial complex I.
Source: PubMed
URL:[Link]
Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies.
Source: Organic & Biomolecular Chemistry
URL:[Link]
Impact of Stereochemistry on Ligand Binding: X-ray Crystallographic Analysis of an Epoxide-Based HIV Protease Inhibitor.
Source: Journal of Medicinal Chemistry (via NIH)
URL:[Link]
Effect of monotetrahydrofuran annonaceous acetogenins on mitochondrial complex I of rats.
Source: ResearchGate
URL:[2][10][Link]
Cell Chirality as A Novel Measure for Cytotoxicity.
Source: Advanced Healthcare Materials (via NIH)
URL:[Link]
GC-MS Fragmentation Patterns of Brominated Tetrahydrofurans: A Comparative Technical Guide
Executive Summary Brominated tetrahydrofurans (Br-THFs) represent a unique challenge in mass spectrometry due to the interplay between the labile C-Br bond and the stabilizing influence of the cyclic ether oxygen. Common...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Brominated tetrahydrofurans (Br-THFs) represent a unique challenge in mass spectrometry due to the interplay between the labile C-Br bond and the stabilizing influence of the cyclic ether oxygen. Commonly found as synthetic intermediates or marine natural products (e.g., Laurencia acetogenins), their correct structural elucidation requires distinguishing between halogen-specific isotopic clusters and standard ether fragmentation.
This guide objectively compares the Electron Ionization (EI) fragmentation patterns of Br-THFs against Negative Chemical Ionization (NCI) and Chlorinated analogs. It establishes a self-validating protocol for identifying these compounds, prioritizing the distinction between
-cleavage mechanisms and direct halogen loss.
Mechanistic Baseline: The Physics of Fragmentation[1]
To interpret the spectra of Br-THFs, one must understand two competing forces: the Isotopic Signature and the Fragmentation Pathway .
The Bromine Isotope Signature (The "Fingerprint")
Unlike non-halogenated THFs, Br-THFs exhibit a diagnostic isotope pattern due to the natural abundance of
(50.7%) and (49.3%).
Observation: Any ion containing a single bromine atom will appear as a "doublet" separated by 2 mass units (
M and M+2) with nearly identical intensity (1:1 ratio).
Comparison with Alternatives:
vs. Chlorinated THFs: Cl-THFs show a 3:1 ratio (
), making them easily distinguishable from Br-THFs.
vs. Native THFs: Non-halogenated THFs lack this M+2 intensity entirely.
Competing Fragmentation Pathways
In Br-THFs, the molecular ion (
) is destabilized by two major pathways.
-Cleavage (Dominant in Ethers): The radical site on the oxygen triggers homolytic cleavage of the adjacent C-C bond. In unsubstituted THF, this yields 42 or 71. In Br-THFs, this pathway often leads to ring opening.
C-Br Bond Scission (Dominant in Halides): The C-Br bond is weaker (~276 kJ/mol) than the C-O or C-C bonds. Consequently, direct loss of the bromine radical (
) is a high-probability event, often producing a dominant peak (oxonium ion).
Visualization of Fragmentation Dynamics[2]
The following diagram illustrates the competing pathways for a generic 3-bromotetrahydrofuran model.
Caption: Figure 1. Competing fragmentation pathways for 3-bromotetrahydrofuran. The direct loss of bromine (Red path) often competes with standard ether
-cleavage (Blue path).
Comparative Performance: Ionization Techniques
When analyzing Br-THFs, the choice of ionization mode drastically alters the "product" (the mass spectrum). The table below compares the performance of Electron Ionization (EI) versus Negative Chemical Ionization (NCI).
Soft ionization (Electron capture via buffer gas).
Sensitivity
Moderate (ng range).
High (pg range) for halogenated species.
Selectivity
Low (Ionizes matrix and analyte).
High (Selectively ionizes electronegative Br).
Molecular Ion ()
Often weak or absent due to labile C-Br bond.
Often observes or .
Diagnostic Ions
(Base peak), .
( 79, 81) is often the base peak.
Best Use Case
Structural elucidation (library matching).
Trace quantification in complex matrices.
Expert Insight: For unknown identification, EI is required to see the carbon skeleton. However, if the goal is to quantify trace Br-THFs in biological samples, NCI using methane as a reagent gas is superior because the electronegative bromine atom captures electrons with extreme efficiency [1].
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this specific workflow. This protocol minimizes thermal degradation (dehydrobromination) which is a common artifact in Br-THF analysis.
Sample Preparation
Solvent: Use Hexane or Ethyl Acetate .
Critical: Do NOT use Dichloromethane (
). The Cl isotopes will interfere with the Br isotope pattern analysis.
Concentration: 10–50 ppm for EI scan mode.
GC-MS Method Parameters
Inlet: Splitless, 250°C. Note: If degradation is observed (broad peaks), lower to 200°C.
Caption: Figure 2. Logical workflow for validating Br-THF presence in EI spectra.
Comparative Data: Br-THF vs. Alternatives
The following table contrasts the fragmentation characteristics of a Brominated THF against its Chlorinated and Non-halogenated counterparts. This data assists in distinguishing these "alternative" structures.
Table 2: Substituent Effects on Fragmentation
Analyte Type
Isotope Pattern (M : M+2)
Dominant Fragmentation
Key Diagnostic Ion
Bromo-THF
1 : 1
C-X Scission (Loss of Br)
(Oxonium)
Chloro-THF
3 : 1
-Cleavage (Ring intact)
or Ring Fragments
Native THF
None
-Cleavage
42 (), 71 ()
Mechanistic Note: The C-Cl bond is stronger than the C-Br bond. Therefore, Cl-THFs are more likely to show molecular ions (
) and fragment via ring-opening -cleavage before losing the halogen, whereas Br-THFs preferentially lose the halogen first [2].
References
Hites, R. A. (2016). Gas Chromatography-Mass Spectrometry. Handbook of Instrumental Techniques. Link
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] Link
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Link
Proper Disposal Procedures for (S)-3-(Bromomethyl)tetrahydrofuran
Executive Summary & Immediate Hazard Profile Objective: This guide defines the safe handling, segregation, and disposal protocols for (S)-3-(Bromomethyl)tetrahydrofuran (CAS: 165253-29-2). Critical Warning: This compound...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Hazard Profile
Objective: This guide defines the safe handling, segregation, and disposal protocols for (S)-3-(Bromomethyl)tetrahydrofuran (CAS: 165253-29-2).
Critical Warning: This compound presents a dual-hazard profile that often leads to improper disposal in research environments. It is both a halogenated alkylating agent and a peroxide-forming ether .
Do NOT mix with general organic waste streams (non-halogenated).[1]
Do NOT dispose of aged containers without peroxide testing.[2]
Susceptible to auto-oxidation. Explosion hazard upon concentration or distillation.[2][7]
Halogen Content
Brominated
Generates corrosive HBr gas upon incineration. Requires Halogenated Waste segregation.[8]
GHS Signals
Warning
Acute Tox. 4 (Oral), Skin/Eye Irrit. 2, STOT SE 3.
Pre-Disposal Assessment: The "Stop" Point
Before removing the vessel from storage, you must validate the chemical stability. Tetrahydrofuran (THF) derivatives are notorious for forming explosive organic peroxides over time, particularly when the inhibitor (e.g., BHT) is depleted.
Protocol 1: Peroxide Verification
Visual Inspection: Check for crystal formation around the cap or inside the liquid.
If crystals are present:[9][10]STOP. Do not touch or attempt to open.[3][7] Evacuate the area and contact your EHS Hazardous Materials team immediately for remote stabilization.
Test Strip Analysis: If no crystals are visible, use a semi-quantitative peroxide test strip (e.g., Quantofix®).
< 20 ppm: Safe for standard disposal.
20 – 100 ppm: Treat with reducing agent (ferrous sulfate or sodium metabisulfite) before disposal.
> 100 ppm: High Risk.[6] Contact EHS for stabilization assistance.[1][7][10]
Segregation & Waste Stream Classification
Scientific integrity in waste management relies on understanding the fate of the chemical. We do not mix this compound with standard solvents (Acetone, Hexane) because standard incinerators are not equipped to scrub the heavy load of Hydrogen Bromide (HBr) generated during combustion.
Correct Waste Stream:Halogenated Organic Solvents
Why? Halogenated waste is sent to specialized incinerators with caustic scrubbers that neutralize acid gases (HBr, HCl).
Cost Implication: Mixing this with non-halogenated waste upgrades the entire container to "Halogenated" pricing, increasing disposal costs by 2-3x.
Compatibility Table
Material
Compatibility
Action
HDPE / LDPE
Excellent
Preferred container material.
Borosilicate Glass
Excellent
Acceptable, but risk of breakage.
Stainless Steel
Good
Acceptable for short-term transfer.
Strong Oxidizers
Incompatible
Keep away from Nitric Acid, Peroxides.
| Strong Bases | Incompatible | Reacts to form reactive intermediates. |
Step-by-Step Disposal Workflow
Step 1: Packaging
Transfer the material into a chemically compatible waste container (HDPE jerrycan preferred).
Note: Ensure the container is rated for "Halogenated Waste."
Headspace: Leave at least 10% headspace to allow for thermal expansion.
Step 2: Labeling (Regulatory Compliance)
Attach a hazardous waste tag immediately upon the first drop of waste entering the container.
Chemical Name: Write out "(S)-3-(Bromomethyl)tetrahydrofuran." Do not use formulas or abbreviations.
Hazard Checkboxes: Mark "Flammable," "Toxic," and "Irritant."
Constituents: If part of a mixture, list the approximate % (e.g., "5% (S)-3-(Bromomethyl)THF, 95% Dichloromethane").
Keep the container closed at all times unless adding waste.[1][4]
Schedule pickup within 6 months of the "Start Date" (or per local regulations).
Emergency Spillage Protocol
In the event of a benchtop spill (< 500 mL):
Alert: Notify nearby personnel.
PPE: Don nitrile gloves (double gloved), lab coat, and safety goggles.
Ventilation: Ensure fume hood is active; open windows if safe.
Adsorption: Do not use paper towels (flammability risk). Use vermiculite , diatomaceous earth , or a universal spill pad .
Disposal: Scoop the absorbed material into a wide-mouth jar. Label as "Debris contaminated with Halogenated Solvents."
Decision Logic Visualization
The following diagram outlines the critical decision path for disposing of (S)-3-(Bromomethyl)tetrahydrofuran, ensuring no step regarding peroxide safety or halogen segregation is missed.
Figure 1: Decision matrix for the safe disposal of brominated tetrahydrofuran derivatives, prioritizing peroxide detection and halogen segregation.
References
Sigma-Aldrich. (2025).[6][11] Safety Data Sheet: 3-(Bromomethyl)tetrahydrofuran. Retrieved from
Thermo Fisher Scientific. (2025).[11] Safety Data Sheet: 2-(Bromomethyl)tetrahydrofuran (Racemic). Retrieved from
U.S. Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.[12] Retrieved from
Cornell University EHS. (2024). Organic Solvents Disposal Guide: Halogenated vs Non-Halogenated. Retrieved from
Massachusetts Institute of Technology (MIT) EHS. (2024). Quick Guide for Peroxide-Forming Chemicals. Retrieved from
Personal protective equipment for handling (S)-3-(Bromomethyl)tetrahydrofuran
Part 1: Executive Hazard Assessment Do not underestimate this compound based solely on its GHS classification. While standard Safety Data Sheets (SDS) often classify (S)-3-(Bromomethyl)tetrahydrofuran primarily as an irr...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Hazard Assessment
Do not underestimate this compound based solely on its GHS classification.
While standard Safety Data Sheets (SDS) often classify (S)-3-(Bromomethyl)tetrahydrofuran primarily as an irritant (H315, H319) and harmful if swallowed (H302), its chemical structure dictates a higher tier of caution. As a primary alkyl bromide , it possesses alkylating potential, meaning it can react with biological nucleophiles (DNA/Proteins). Furthermore, the tetrahydrofuran (THF) moiety acts as a lipophilic carrier, potentially facilitating rapid dermal absorption and permeation through standard laboratory rubber.
The Silent Risks:
Glove Permeation: The ether linkage in the THF ring attacks nitrile and latex. Standard exam gloves offer only momentary splash protection.
Delayed Toxicity: Alkylating agents often show no immediate pain upon skin contact, leading to unrecognized exposure until systemic absorption has occurred.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant defense system. We do not rely on a single barrier.
Protection Zone
Core Requirement
Technical Specification & Rationale
Ocular
Chemical Splash Goggles
Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant. Rationale: Safety glasses are insufficient. As a liquid alkyl bromide, any splash must be hermetically sealed out from the eye mucosa to prevent corneal alkylation.
Dermal (Hand)
Double-Gloving Strategy
Inner Layer: 4-mil Nitrile (Inspection White). Outer Layer: See Glove Logic Diagram below. Rationale: The THF moiety permeates nitrile. The inner glove acts as a final breakdown indicator; if the white glove stains, the outer barrier has failed.
Respiratory
Fume Hood Dependent
Primary: Work strictly within a certified fume hood (Face velocity: 100 fpm). Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges. Rationale: Low vapor pressure does not negate inhalation risk during heating or aerosolization.
Body
Lab Coat + Apron
Spec: 100% Cotton or Nomex lab coat (fire resistant) + Chemical Resistant Apron (Tychem® or Butyl). Rationale: Cotton absorbs; the apron repels. This prevents the "wicking" of spills onto skin.
Visualization: Glove Selection Logic
The following decision tree illustrates the critical causality between your experimental manipulation and the required glove material.
Figure 1: Glove Selection Decision Tree based on permeation kinetics of THF-derivatives.
Part 3: Operational Protocols
Engineering Controls & Setup
Designated Area: Establish a "Hot Zone" within the fume hood. Lay down an absorbent pad (plastic side down) to capture micro-droplets.
Atmosphere: Ensure the hood sash is at the lowest working position.
Decontamination Station: Prepare a beaker of 10% aqueous sodium thiosulfate or dilute alcoholic KOH inside the hood before starting work. This serves as a quench bath for contaminated tips/glassware.
Handling & Transfer Techniques
The "Air Gap" Method: When pipetting or using syringes, never fill to capacity. Leave an air gap to prevent liquid from creeping up the plunger or pipette shaft, where it can contact gloves.
Positive Displacement: Use positive displacement pipettes if available, as the viscosity and surface tension of the THF ring can cause dripping in air-displacement pipettes.
Cannula Transfer: For volumes >10mL, use a cannula or chemically resistant tubing (PTFE) rather than pouring. Pouring increases the surface area for evaporation and splash risk.
Emergency Response Workflow
Figure 2: Immediate biological response protocol. Note: Solvents (ethanol/DMSO) on skin increase absorption—use soap and water only.
Part 4: Waste Disposal & Deactivation[4]
Principle: Segregation is vital. Halogenated organics must never be mixed with acid waste or oxidizers, as this can liberate toxic bromine gas (
) or hydrogen bromide ().
Step-by-Step Disposal Plan:
Categorization: Classify as "Halogenated Organic Solvent Waste."
Collection:
Use high-density polyethylene (HDPE) or glass containers.
Do not use metal cans (corrosion risk from potential hydrolysis to HBr).
Quenching (Small Scale/Residuals):
Residual amounts in glassware can be rinsed with a dilute solution of alcoholic potassium hydroxide (KOH) or sodium thiosulfate. This nucleophilic attack displaces the bromide, rendering the molecule less toxic before final disposal.
Warning: This reaction is exothermic. Perform slowly in the hood.
Labeling: Clearly mark the tag with the full chemical name. Avoid abbreviations like "(S)-Br-THF".
Part 5: References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11162399, 3-(Bromomethyl)tetrahydrofuran. Retrieved from [Link]
University of Illinois Division of Research Safety. (2023). Halogenated Solvents and Waste Management. Retrieved from [Link]
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